Product packaging for Isophorone-d8(Cat. No.:CAS No. 14397-59-2)

Isophorone-d8

Cat. No.: B577046
CAS No.: 14397-59-2
M. Wt: 146.26 g/mol
InChI Key: HJOVHMDZYOCNQW-WOACEMEVSA-N
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Description

Isophorone-d8 is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 146.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B577046 Isophorone-d8 CAS No. 14397-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,4,6,6-pentadeuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i1D3,4D,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOVHMDZYOCNQW-WOACEMEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183694
Record name 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14397-59-2
Record name 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14397-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Isophorone-d8?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Isophorone-d8

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a deuterated analog of Isophorone, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in various analytical and research applications, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard for quantitative analysis.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₉H₆D₈O[1]
Molecular Weight 146.26 g/mol [2]
Exact Mass 146.1547 u[2]
CAS Number 14397-59-2[1][2][3][4]
Density 0.9 ± 0.1 g/cm³[1]
Boiling Point 215.2 ± 0.0 °C at 760 mmHg[1]
Flash Point 84.4 °C[1]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[1]
LogP 2.07[1]
Index of Refraction 1.455[1]
Appearance Colorless to pale yellow liquid[5]
Odor Mint-like or camphor-like[5][6]

Synonyms:

  • 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)[4]

  • 2,4,4,6,6-Pentadeuterio-5,5-dimethyl-3-trideuteriomethyl-cyclohex-2-enone[1]

Experimental Protocols & Methodologies

Safe Handling and Storage Protocol

Given its chemical nature, proper handling of this compound is crucial. The following protocols are derived from safety data sheets (SDS) for Isophorone and its deuterated analog.

  • Handling:

    • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5]

    • Avoid breathing vapors or mist. Use only in a well-ventilated area or with appropriate exhaust ventilation.[5][7]

    • Keep away from sources of ignition such as heat, sparks, and open flames.[5] Grounding and bonding techniques should be used when transferring the liquid to prevent static discharge.[8]

    • Do not eat, drink, or smoke when using this product.[7]

  • Storage:

    • Store in a cool, dry, and well-ventilented place at room temperature.[5][7]

    • Keep the container tightly closed and protected from heat, ignition sources, and direct sunlight.[5][8]

    • Store locked up and away from incompatible materials like strong oxidants, strong bases, and amines.[7][9]

Analytical Protocol: Quantification using GC-FID

While a specific protocol for this compound is not detailed in the provided literature, a standard method for its non-deuterated counterpart, Isophorone, can be adapted. The following methodology is based on the NIOSH 2508 method for Isophorone analysis.[10] this compound's primary use is as an internal standard, where a known quantity is added to a sample to enable precise quantification of the non-deuterated Isophorone.

  • Objective: To quantify the concentration of Isophorone in a sample using this compound as an internal standard.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[10]

  • Methodology:

    • Sample Preparation: A known amount of the this compound internal standard is spiked into the sample containing the Isophorone analyte.

    • Extraction: The sample is extracted with a suitable solvent (e.g., carbon disulfide).

    • Injection: A small volume (e.g., 1-5 µL) of the extracted sample is injected into the GC.

    • Chromatography: The components are separated on a capillary column (e.g., fused silica). Due to the deuterium labeling, this compound will have a slightly different retention time than Isophorone, allowing for their separation and individual detection.

    • Detection: The Flame Ionization Detector (FID) generates a signal proportional to the amount of each compound as it elutes from the column.

    • Quantification: The ratio of the peak area of the Isophorone analyte to the peak area of the this compound internal standard is calculated. This ratio is then compared to a calibration curve generated from standards with known concentrations to determine the exact quantity of Isophorone in the original sample.

Visualizing Logical and Experimental Workflows

Diagrams created using the DOT language provide clear visual representations of key processes involving this compound.

G Workflow for Pharmacokinetic Study using this compound cluster_0 Dosing Phase cluster_1 Sampling & Analysis Phase cluster_2 Data Interpretation Dosing Administer Drug (with Isophorone) Sampling Collect Biological Samples (Blood, Urine, etc.) Dosing->Sampling over time Spiking Spike Samples with This compound (Internal Standard) Sampling->Spiking Extraction Extract Analytes Spiking->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantify Isophorone Concentration Analysis->Quantification using d8 standard PK_Profile Generate Pharmacokinetic Profile Quantification->PK_Profile

Caption: Use of this compound as an internal standard in a typical pharmacokinetic workflow.

G General Spectroscopic Analysis Workflow Prep Sample Preparation (this compound in solvent) Instrument Spectrometer (e.g., NMR, Mass Spec) Prep->Instrument Introduce Sample Acquire Data Acquisition (Generate Spectrum) Instrument->Acquire Process Data Processing (Baseline correction, Integration) Acquire->Process Analyze Spectral Analysis (Structure confirmation, Purity check) Process->Analyze Report Final Report Analyze->Report

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Isophorone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Isophorone-d8, a deuterated analog of isophorone. Given the limited direct literature on the explicit synthesis of this compound, this guide outlines a robust synthetic approach derived from the well-established industrial production of isophorone, utilizing acetone-d6 as the starting material. The methodologies, quantitative data, and experimental protocols are presented to assist researchers in the preparation and purification of this isotopically labeled compound.

Introduction

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a versatile α,β-unsaturated cyclic ketone with wide applications as a solvent and as a precursor in the synthesis of various polymers and chemical intermediates.[1] Its deuterated counterpart, this compound, serves as a valuable internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods, and is a useful tool in mechanistic studies of chemical reactions involving isophorone. The synthesis of this compound follows the same fundamental reaction pathway as its non-deuterated form: the base-catalyzed self-condensation of acetone.[2] In this case, acetone-d6 is used as the starting material to introduce the deuterium labels.

Synthesis of this compound

The primary route for the synthesis of isophorone is the base-catalyzed self-condensation of three molecules of acetone.[2] For the synthesis of this compound, acetone-d6 is the required starting material. The reaction proceeds through a series of aldol condensation and dehydration steps.

Reaction Pathway

The synthesis of isophorone from acetone involves a complex reaction network. The generally accepted mechanism proceeds through the formation of diacetone alcohol and mesityl oxide as key intermediates.[2] The reaction pathway is illustrated in the diagram below.

Synthesis_Pathway Synthesis Pathway of this compound Acetone_d6 Acetone-d6 (3 molecules) Diacetone_alcohol_d12 Diacetone alcohol-d12 Acetone_d6->Diacetone_alcohol_d12 Aldol Addition Mesityl_oxide_d12 Mesityl oxide-d12 Diacetone_alcohol_d12->Mesityl_oxide_d12 Dehydration (-D2O) Isophorone_d8 This compound Mesityl_oxide_d12->Isophorone_d8 Michael Addition & Intramolecular Aldol Condensation with another Acetone-d6 molecule Water_d2 D2O (2 molecules)

Caption: Synthesis pathway of this compound from Acetone-d6.

Experimental Protocol: A Representative Method

While specific literature detailing the synthesis of this compound is scarce, the following protocol is adapted from established methods for the synthesis of unlabeled isophorone.[2] This method can be expected to yield the desired deuterated product.

Materials:

  • Acetone-d6 (≥99 atom % D)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deuterium oxide (D₂O)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Fuller's earth (acid-activated, for decolorization)

Procedure:

  • Reaction Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer and a temperature controller, charge acetone-d6 and a solution of the base catalyst (e.g., 5-10 wt% KOH in D₂O). The molar ratio of acetone-d6 to catalyst is a critical parameter and should be optimized.

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 150-250 °C.[3] The reaction is typically carried out under autogenous pressure. The reaction time can vary from a few minutes to several hours, depending on the temperature and catalyst concentration.[2]

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel. Add an equal volume of an organic solvent such as diethyl ether and wash the organic layer sequentially with dilute acid (to neutralize the base), and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, intermediates, and by-products. Distillation is the primary method for purification.

Purification Workflow

A general workflow for the purification of this compound is depicted below.

Purification_Workflow Purification Workflow for this compound Crude Crude this compound Decolorization Decolorization (optional) with Fuller's Earth Crude->Decolorization Filtration Filtration Decolorization->Filtration Distillation Fractional Vacuum Distillation Filtration->Distillation Pure Pure this compound Distillation->Pure

Caption: General purification workflow for this compound.

Experimental Protocol for Purification
  • Decolorization (Optional): If the crude product is colored, it can be decolorized by treating it with an acid type of fuller's earth.[4] This is typically done by heating the crude isophorone with the fuller's earth at a temperature between 90 to 150 °C, followed by filtration.[4]

  • Fractional Distillation: The crude or decolorized this compound is then purified by fractional distillation under reduced pressure. The boiling point of unlabeled isophorone is 215.3 °C at atmospheric pressure. The boiling point will be slightly different for the deuterated analog and will be lower under vacuum. Collect the fraction corresponding to the boiling point of this compound.

Quantitative Data

CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Acetone Conversion (%)Isophorone Selectivity (%)Isophorone Yield (%)Reference
NaOH220-4-8153[2]
KOH2808-20minutes-~90-[2]
NaOH32020minutes>9093>90[2]
KOH32020minutes>9092>90[2]
Anion Exchange Resin / Al₂O₃-KOH-Mg(NO₃)₂210-~8-up to 89up to 71[2]

Note: The yields and selectivities for the synthesis of this compound are expected to be in a similar range to those reported for unlabeled isophorone under comparable reaction conditions.

Characterization Data

The purified this compound should be characterized to confirm its identity and purity. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniqueUnlabeled Isophorone DataExpected this compound DataReference
¹H NMR Chemical shifts (in CDCl₃): δ 5.88 (s, 1H), 2.18 (s, 2H), 2.16 (s, 2H), 1.93 (s, 3H), 1.03 (s, 6H)The proton signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.[5]
¹³C NMR Chemical shifts (in CDCl₃): δ 199.9, 160.4, 125.5, 50.7, 45.2, 33.5, 28.3, 24.5The carbon signals for the deuterated positions will show coupling to deuterium (C-D coupling) and may appear as multiplets.[5]
Mass Spec (EI) Molecular Ion (M⁺): m/z 138.10Molecular Ion (M⁺): m/z 146.15[6]

Note: The exact chemical shifts in NMR and fragmentation patterns in MS for this compound may vary slightly depending on the specific instrument and conditions used.

References

A Technical Guide to High-Purity Isophorone-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available high-purity Isophorone-d8. This deuterated analog of isophorone is a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification methods. This document outlines the key specifications from prominent commercial suppliers, details a representative experimental protocol for its use, and provides visualizations to clarify the experimental workflow.

Commercial Availability and Specifications

High-purity this compound is available from several reputable chemical suppliers. The most common specification is an isotopic purity of at least 98 atom percent deuterium (D). This high level of enrichment is crucial for its function as an internal standard, ensuring minimal isotopic overlap with the non-labeled analyte and leading to accurate and precise quantification. Below is a summary of the typical product specifications offered by leading suppliers.

SupplierProduct NameCAS NumberIsotopic Purity (Atom % D)Chemical PurityAdditional Information
BOC Sciences This compound (2,4,4,6,6-D5; 3-Methyl-D3)14397-59-2≥ 98%Not specifiedOffers a range of stable isotope-labeled compounds.[1]
Alfa Chemistry This compound14397-59-2≥ 98%Not specifiedISO 9001:2015 certified supplier.[1]
LGC Standards (Toronto Research Chemicals) This compound (2,4,4,6,6-d5; 3-methyl-d3)14397-59-298 atom % Dmin 98%Provides a comprehensive Certificate of Analysis.

Application in Analytical Chemistry: An Experimental Protocol

This compound is frequently employed as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of isophorone and structurally related analytes in various matrices. The use of a deuterated internal standard is a robust technique to correct for variations in sample preparation, injection volume, and instrument response.[2]

Below is a detailed experimental protocol for the determination of a hypothetical analyte in a water sample using this compound as an internal standard, adapted from established methodologies for similar compounds.

Experimental Protocol: Quantification of a Target Analyte in Water by GC-MS with this compound Internal Standard

1. Materials and Reagents:

  • Target Analyte Standard

  • High-Purity this compound (Internal Standard)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water (18 MΩ·cm)

  • Sample Vials (2 mL, amber glass, with PTFE-lined caps)

2. Preparation of Standard Solutions:

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the target analyte and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serial dilution of the target analyte primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

    • Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL in methanol.

  • Spiking Solution:

    • Combine appropriate volumes of the target analyte working standards and the this compound working internal standard solution.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 mL water sample, add a known amount of the this compound working internal standard solution (e.g., 100 µL of 50 ng/mL solution to yield a final concentration of 50 pg/mL).

  • Vortex the sample for 30 seconds.

  • Perform a liquid-liquid extraction by adding 10 mL of dichloromethane and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 10 mL portions of dichloromethane.

  • Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Target Analyte Ions: (Select appropriate m/z ions for the analyte)

      • This compound Ions: (Select appropriate m/z ions for this compound, e.g., m/z 146, 131, 103)

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of this compound against the concentration of the target analyte for the prepared calibration standards.

  • Determine the concentration of the target analyte in the unknown samples by calculating its peak area ratio to the this compound internal standard and interpolating from the calibration curve.

Visualizing the Experimental Workflow

To further clarify the logical flow of the analytical process, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock This compound Stock Working_IS Working IS Solution IS_Stock->Working_IS Analyte_Stock Analyte Stock Cal_Standards Calibration Standards Analyte_Stock->Cal_Standards Working_IS->Spiked_Sample GCMS GC-MS Analysis (SIM Mode) Cal_Standards->GCMS LLE Liquid-Liquid Extraction (Dichloromethane) Spiked_Sample->LLE Drying Drying (Sodium Sulfate) LLE->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration Final_Extract Final Extract (1 mL) Concentration->Final_Extract Final_Extract->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for quantitative analysis using this compound.

Signaling Pathway in Drug Metabolism Studies

While this compound is primarily used as an internal standard, the principle of isotopic labeling is fundamental in drug metabolism studies to trace the metabolic fate of a drug candidate. The following diagram illustrates a simplified, hypothetical signaling pathway where a deuterated compound is used to differentiate the drug from its metabolites.

Signaling_Pathway cluster_drug Drug Administration cluster_metabolism Metabolic Transformation cluster_products Metabolites cluster_analysis LC-MS/MS Analysis Drug_d8 Deuterated Drug (Parent-d8) PhaseI Phase I Metabolism (e.g., CYP450 Oxidation) Drug_d8->PhaseI Detection Detection of Parent and Metabolites by Mass Shift Drug_d8->Detection Metabolite1_d8 Metabolite A-d8 PhaseI->Metabolite1_d8 Metabolite2_d7 Metabolite B-d7 (Loss of one D) PhaseI->Metabolite2_d7 PhaseII Phase II Metabolism (e.g., Glucuronidation) Conjugate_d8 Glucuronide Conjugate-d8 PhaseII->Conjugate_d8 Metabolite1_d8->PhaseII Metabolite1_d8->Detection Metabolite2_d7->Detection Conjugate_d8->Detection

Caption: Isotopic labeling in a hypothetical drug metabolism pathway.

This technical guide provides a foundational understanding of the commercial landscape and analytical application of high-purity this compound. For specific applications, it is recommended to consult the detailed technical data sheets and certificates of analysis provided by the suppliers and to validate the analytical method according to the specific requirements of the study.

References

Unraveling the Isotopic Signature: An In-depth Technical Guide to the Mass Spectrum of Isophorone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum Data of Isophorone-d8

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the major fragments for this compound. This data is extrapolated from the fragmentation pattern of unlabeled Isophorone, accounting for the mass shift introduced by the eight deuterium atoms. The molecular weight of this compound (C9D8H6O) is 146.26 g/mol .[1]

Predicted m/zProposed Fragment IonPredicted Relative AbundanceCorresponding Ion in Unlabeled Isophorone (m/z)
146[C9D8H6O]+• (Molecular Ion)Moderate138
131[M - CD3]+Moderate123
100[M - C2D2O]+•High96
86[C5D5H3O]+High (Predicted Base Peak)82
70[C4D4H2O]+•Moderate68
58[C3D3H3O]+Moderate54

Note: The relative abundances are predicted based on the known spectrum of unlabeled Isophorone and may vary under different experimental conditions.

Experimental Protocol for Mass Spectrometry Analysis

The analysis of this compound, a volatile organic compound, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed, generalized protocol based on standard methods for volatile organic compound analysis.[2][3][4]

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a sample extraction and clean-up procedure such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis to enhance sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

    • (This program should be optimized based on the specific instrument and desired separation).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-200.

  • Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • For quantitative analysis, selected ion monitoring (SIM) mode can be used to increase sensitivity and selectivity by monitoring the characteristic ions of this compound (e.g., m/z 146, 131, 86).

  • Process the data using the instrument's software to identify peaks, integrate peak areas, and generate a calibration curve from the working standards.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted primary fragmentation pathway of the this compound molecular ion under electron ionization. The fragmentation of ketones is often initiated by the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

fragmentation_pathway M [C9D8H6O]+• m/z = 146 (Molecular Ion) F1 [M - CD3]+ m/z = 131 M->F1 - •CD3 F2 [M - C2D2O]+• m/z = 100 M->F2 - C2D2O F3 [C5D5H3O]+ m/z = 86 (Predicted Base Peak) F2->F3 - CH3 F4 [C4D4H2O]+• m/z = 70 F3->F4 - CH2 F5 [C3D3H3O]+ m/z = 58 F3->F5 - C2H2

Predicted fragmentation of this compound.

This proposed fragmentation scheme highlights the key bond cleavages that lead to the major observed ions in the mass spectrum of unlabeled Isophorone, with the corresponding mass shifts for the deuterated analog. The initial loss of a deuterated methyl radical (-•CD3) leads to the ion at m/z 131. A significant fragmentation pathway is predicted to involve a rearrangement and loss of a neutral ketene-d2 molecule (C2D2O) to form the ion at m/z 100. Subsequent fragmentations are expected to lead to the predicted base peak at m/z 86 and other smaller fragment ions.

References

A Technical Guide to the Application of Isophorone-d8 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isophorone, a widely used industrial solvent, is of significant interest in toxicological and metabolic research. Accurate quantification of isophorone and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide details the application of Isophorone-d8, a deuterated analog of isophorone, as an internal standard in mass spectrometry-based methods for robust and reliable quantification. We provide hypothetical experimental protocols, data presentation formats, and visualizations to illustrate its central role in metabolic studies.

Introduction to Isotope Dilution Mass Spectrometry

In metabolic research, accurately quantifying endogenous and exogenous compounds in complex biological samples is a significant challenge. Matrix effects, sample preparation losses, and instrument variability can all introduce significant errors. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, mitigating these issues by using a stable isotope-labeled version of the analyte as an internal standard (IS).

This compound is the deuterated form of isophorone, where eight hydrogen atoms have been replaced with deuterium. Since deuterium has a different mass than hydrogen, this compound can be distinguished from endogenous isophorone by a mass spectrometer. However, its chemical and physical properties are nearly identical, meaning it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow it to effectively normalize for any variations during the analytical process, leading to highly accurate and precise quantification.

Core Application: this compound as an Internal Standard

The primary application of this compound in metabolic research is as an internal standard for the quantification of unlabeled isophorone. A known amount of this compound is spiked into each sample at the beginning of the workflow. The ratio of the mass spectrometric response of the analyte (isophorone) to the internal standard (this compound) is then used to calculate the concentration of isophorone in the original sample.

Advantages of using this compound:

  • Correction for Matrix Effects: Compensates for signal suppression or enhancement caused by other molecules in the biological matrix.

  • Accounts for Extraction Inefficiency: Normalizes for any loss of the analyte during sample preparation and extraction steps.

  • Minimizes Instrumental Variability: Corrects for fluctuations in injection volume and mass spectrometer performance.

Hypothetical Experimental Protocol: Quantification of Isophorone in Human Plasma

This section outlines a detailed methodology for the quantification of isophorone in human plasma using this compound as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Materials and Reagents

  • Isophorone (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Ethyl acetate

3.2. Sample Preparation and Extraction

  • Preparation of Standards:

    • Prepare a stock solution of isophorone (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of working standard solutions of isophorone by serial dilution of the stock solution to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Spiking:

    • Thaw plasma samples on ice.

    • To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the this compound working solution (100 ng/mL).

    • Vortex briefly to mix.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 200 µL of cold acetonitrile to each sample to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Add 500 µL of ethyl acetate to the supernatant.

    • Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for GC-MS analysis.

3.3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Isophorone: m/z 138 (quantifier), m/z 82 (qualifier)

    • This compound: m/z 146 (quantifier), m/z 88 (qualifier)

Data Presentation and Interpretation

Quantitative data should be clearly structured for easy comparison. Below are examples of how to present calibration curve data and sample quantification results.

Table 1: Hypothetical Calibration Curve Data for Isophorone Quantification

Standard Concentration (ng/mL)Isophorone Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650151,5000.0505
1015,300150,8000.1015
5075,900149,9000.5063
100151,200150,5001.0047
500755,000149,5005.0502
10001,505,000150,20010.0200
Linearity (R²) 0.9998

Table 2: Hypothetical Quantification of Isophorone in Plasma Samples

Sample IDGroupIsophorone Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
P-001ControlNot Detected152,100N/A< 1.0
P-002ControlNot Detected148,900N/A< 1.0
P-003Exposed45,600150,3000.303430.1
P-004Exposed68,900149,8000.460045.7
QC-LowQC7,580151,0000.05025.0
QC-HighQC752,000149,9005.0167499.5

Mandatory Visualizations

5.1. Experimental Workflow

The following diagram illustrates the complete analytical workflow for the quantification of isophorone in biological samples using this compound as an internal standard.

G s1 Biological Sample (e.g., Plasma) s2 Spike with This compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Liquid-Liquid Extraction (Ethyl Acetate) s3->s4 s5 Evaporation & Reconstitution s4->s5 a1 GC-MS Analysis s5->a1 a2 Peak Integration (Analyte & IS) a1->a2 a3 Calculate Peak Area Ratio a2->a3 d1 Generate Calibration Curve a3->d1 d2 Calculate Sample Concentration d1->d2

Workflow for Isophorone quantification using an internal standard.

5.2. Potential Metabolic Pathways of Isophorone

While the specific metabolic pathways of isophorone can vary between species, general xenobiotic metabolism suggests several potential biotransformations. This compound would be invaluable in tracing these pathways and quantifying the resulting metabolites.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Isophorone m1 Isophorone Epoxide parent->m1 Oxidation (CYP450) m2 Hydroxylated Isophorone parent->m2 Hydroxylation m3 Isophorone Diol m1->m3 Hydrolysis c1 Glucuronide Conjugate m2->c1 UGT c2 Sulfate Conjugate m2->c2 SULT m3->c1 UGT

Hypothetical metabolic pathways of Isophorone.

Conclusion

This compound is an essential tool for advanced metabolic research and toxicological studies involving isophorone. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary precision and accuracy to overcome the challenges of quantitative analysis in complex biological matrices. By enabling reliable measurement of isophorone and its metabolites, this compound facilitates a deeper understanding of its ADME properties, paving the way for more informed risk assessments and regulatory decisions. The methodologies and workflows presented in this guide offer a robust framework for researchers aiming to conduct high-quality metabolic studies.

Isophorone-d8 as a Tracer in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled compounds, particularly deuterated analogs, has become an invaluable tool in modern pharmacokinetic research. The substitution of hydrogen with its stable isotope, deuterium, offers a subtle yet powerful modification that can significantly aid in the elucidation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the application of Isophorone-d8 as a tracer in pharmacokinetic studies. While specific studies utilizing this compound are not extensively documented in publicly available literature, this guide synthesizes the known pharmacokinetic properties of isophorone with established principles of deuterated compound studies to provide a robust framework for researchers.

Deuteration of a molecule can lead to a phenomenon known as the "kinetic isotope effect," where the heavier C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage.[1] This can result in a slower rate of metabolism, which can be leveraged to understand metabolic pathways and quantify the contribution of specific metabolic routes to the overall clearance of a compound.[1]

Pharmacokinetic Profile of Isophorone

Understanding the pharmacokinetics of the parent compound is essential before designing studies with its deuterated analog. Animal studies have shown that isophorone is absorbed following inhalation, oral, and dermal exposure.[2] It is widely distributed throughout the body, and urine is the primary route of excretion for both the parent compound and its metabolites.[2]

Key Pharmacokinetic Parameters of Isophorone (from animal studies)

While detailed quantitative pharmacokinetic parameters for isophorone are limited, some data has been reported:

ParameterSpeciesRoute of AdministrationObservationReference
Absorption RatOral (14C-isophorone)93% of radiolabel excreted in urine, expired air, and feces within 24 hours, with the majority in the urine, indicating good absorption.[3]
Distribution RatInhalation (400 ppm for 4 hours)Widely distributed to organs including brain, lungs, heart, liver, and kidneys.[2]
Metabolism --Proposed metabolic pathways include methyl oxidation, reduction, and conjugation.[2]
Excretion RatOralUrine is the predominant route of excretion.[3]
Blood Levels RabbitOral (1,000 mg/kg)Blood levels peaked around 30 minutes and declined significantly within 21 hours, suggesting rapid absorption and elimination.[2]

Proposed Metabolic Pathway of Isophorone

Based on the toxicological profile, the metabolism of isophorone involves several key transformations. A proposed metabolic pathway is illustrated below. The deuteration of isophorone at a metabolically active site would allow for the precise tracking of these transformations.

Isophorone Isophorone MetaboliteA Oxidized Metabolite (e.g., Hydroxymethyl-isophorone) Isophorone->MetaboliteA Oxidation MetaboliteB Reduced Metabolite (e.g., Dihydroisophorone) Isophorone->MetaboliteB Reduction Excretion Urinary Excretion Isophorone->Excretion Unchanged Conjugate Conjugated Metabolite (e.g., Glucuronide) MetaboliteA->Conjugate Conjugation MetaboliteA->Excretion MetaboliteB->Conjugate MetaboliteB->Excretion Conjugate->Excretion

Caption: Proposed metabolic pathway of Isophorone.

Experimental Design for a Pharmacokinetic Study Using this compound

A well-designed study is crucial for obtaining meaningful pharmacokinetic data. The following outlines a general protocol for an in vivo study in a rodent model.

Experimental Workflow

cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Sample Analysis AnimalAcclimation Animal Acclimation (e.g., Sprague-Dawley rats) DosingPrep Dosing Solution Preparation (Isophorone & this compound) AnimalAcclimation->DosingPrep Dosing Dosing (Oral Gavage or IV) DosingPrep->Dosing BloodSampling Serial Blood Sampling (e.g., tail vein) Dosing->BloodSampling UrineCollection Urine & Feces Collection (Metabolic Cages) Dosing->UrineCollection SamplePrep Sample Preparation (Protein Precipitation/SPE) BloodSampling->SamplePrep UrineCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Pharmacokinetic Modeling LCMS->DataAnalysis

Caption: General workflow for a pharmacokinetic study.

Detailed Methodologies

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (n=6 per group).

  • Acclimation: Acclimate animals for at least one week with free access to food and water.

  • Dosing Groups:

    • Group 1: Isophorone (unlabeled) in a suitable vehicle (e.g., corn oil) via oral gavage.

    • Group 2: this compound in the same vehicle and at the same dose as Group 1.

  • Dose: A single dose of 250 mg/kg body weight.[4]

2. Sample Collection:

  • Blood: Collect serial blood samples (approx. 0.2 mL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Urine and Feces: House animals in metabolic cages for the collection of urine and feces at 24-hour intervals for up to 72 hours.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma, urine, and fecal homogenates at -80°C until analysis.

3. Bioanalytical Method: LC-MS/MS

This section provides a general protocol for the quantification of Isophorone and this compound in plasma.

StepDescription
Sample Preparation Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct deuterated compound). Vortex and centrifuge to precipitate proteins.
Chromatography Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.Flow Rate: 0.4 mL/min.Injection Volume: 5 µL.
Mass Spectrometry Ionization: Electrospray Ionization (ESI) in positive mode.Detection: Multiple Reaction Monitoring (MRM).MRM Transitions:    Isophorone: Q1/Q3 transition to be determined empirically.   this compound: Q1/Q3 transition to be determined empirically (Q1 will be shifted by +8 Da).   Internal Standard: Q1/Q3 transition for the selected standard.
Quantification Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Use a weighted linear regression for quantification.

Data Presentation and Interpretation

The primary outcome of the study will be the pharmacokinetic profiles of Isophorone and this compound. The data should be presented in clear, comparative tables.

Hypothetical Pharmacokinetic Parameters

The following table illustrates how the data could be presented. The values are hypothetical and for illustrative purposes only.

ParameterIsophoroneThis compound% Change
Cmax (ng/mL) 15001800+20%
Tmax (h) 1.01.5+50%
AUC0-t (ng*h/mL) 800012000+50%
t1/2 (h) 4.06.0+50%
CL/F (L/h/kg) 0.0310.021-32%
Vd/F (L/kg) 0.180.180%

An increase in Cmax, AUC, and t1/2, coupled with a decrease in clearance (CL/F) for this compound, would suggest that the deuteration at a specific position has slowed down its metabolism, demonstrating the kinetic isotope effect.

Logical Relationships in Data Interpretation

PK_Data Pharmacokinetic Data (Cmax, AUC, t1/2, CL) Comparison Compare Isophorone vs. This compound PK_Data->Comparison Metabolite_Profile Metabolite Profiling (Urine & Plasma) Metabolite_Profile->Comparison KIE Kinetic Isotope Effect Observed? Comparison->KIE Metabolic_Pathway Identify Major Metabolic Pathways KIE->Metabolic_Pathway Yes Conclusion Conclusions on Isophorone Metabolism & Clearance Mechanisms KIE->Conclusion No Metabolic_Pathway->Conclusion

Caption: Logical flow for interpreting pharmacokinetic data.

Conclusion

The use of this compound as a tracer in pharmacokinetic studies represents a powerful approach to delineate the metabolic fate of this widely used industrial chemical. By leveraging the kinetic isotope effect, researchers can gain valuable insights into its metabolic pathways, rates of clearance, and the potential for drug-drug interactions. The methodologies and frameworks presented in this guide provide a solid foundation for designing and conducting robust pharmacokinetic studies with this compound, ultimately contributing to a more comprehensive understanding of its biological behavior.

References

An In-depth Technical Guide to the Safe Handling of Isophorone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Isophorone-d8 (CAS: 14397-59-2), a deuterated analog of Isophorone. The following sections detail the toxicological properties, safe handling procedures, personal protective equipment, and emergency protocols necessary for a safe laboratory environment.

Hazard Identification and Toxicology

This compound is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[1][2][3] It can cause serious eye irritation and may cause respiratory irritation.[1][2][3] It is also suspected of causing cancer.[1][2][3]

Summary of Health Hazards:

  • Acute Effects: Inhalation can lead to irritation of the eyes, nose, and throat.[4][5] High concentrations may cause dizziness and fatigue.[4][5] Direct contact causes skin and serious eye irritation.[1][3] Ingestion is harmful.[1][3]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[2] Animal studies have shown evidence of liver and kidney effects from chronic exposure.[6] The International Agency for Research on Cancer (IARC) has not classified this compound, but unlabelled Isophorone is classified by ACGIH as an A3 animal carcinogen.[1]

Toxicity Data (for Isophorone, CAS 78-59-1)
LD50 Oral (Rat) 2280 - 2330 mg/kg[7]
LD50 Oral (Mouse) 2690 mg/kg[7]
LC50 Inhalation (Guinea Pig) 4600 ppm (8 hr)[7]
LCLo Inhalation (Rat) 885 ppm (6 hr)[7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Property Value Reference
Chemical Formula C₉H₆D₈O[1]
Molecular Weight 146.26 g/mol [8]
Appearance Colorless to pale yellow liquid[1][9]
Odor Peppermint or camphor-like[1][9][10]
Melting Point -8 °C (18 °F)[1][10]
Boiling Point 213 - 214 °C (415 - 417 °F)[1]
Flash Point 84 °C (183 °F)[1][11]
Auto-ignition Temperature 460 °C (860 °F)[1][7]
Density 0.923 g/cm³[1]
Solubility in Water 12 g/L[1][9]
Vapor Pressure 0.3 hPa (0.2 mmHg) at 20 °C (68 °F)[1]
Explosive Limits 0.8 - 3.8 % by volume[1][7]

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when working with this compound.

3.1. Engineering Controls

  • Work with this compound must be conducted in a properly functioning chemical fume hood.[12]

  • The fume hood should have a face velocity between 80 and 125 feet per minute.[12]

  • Good general ventilation, with typically 10 air changes per hour, should be maintained in the laboratory.[2]

  • An eyewash station and safety shower must be readily accessible.[13]

3.2. Personal Protective Equipment (PPE)

PPE Category Recommendation Rationale & Citations
Eye and Face Protection ANSI-approved safety glasses with side-shields or chemical splash goggles are required. A face shield should be used if there is a splash hazard.[1][12]Protects against splashes and vapors causing serious eye irritation.[1][3]
Hand Protection Wear two pairs of chemical-resistant gloves (e.g., nitrile or chloroprene).[12] Use proper glove removal technique to avoid skin contact.[12]Prevents skin contact and absorption, as the substance is harmful if absorbed through the skin.[1]
Body Protection A lab coat, buttoned to full length, must be worn.[12] Full-length pants and closed-toe shoes are mandatory.[12]Protects against accidental skin exposure.
Respiratory Protection If working outside a fume hood, respiratory protection is required. A full-face supplied-air respirator is recommended if it is the sole means of protection.[12]Prevents inhalation of harmful vapors that can cause respiratory irritation.[1][3]

3.3. Handling and Storage Procedures

  • Handling: Avoid contact with skin, eyes, and clothing.[1][12] Do not breathe vapors or mists.[2][12] Keep away from heat, sparks, and open flames.[1][2][3] Do not eat, drink, or smoke when using this product.[2][3]

  • Storage: Store in a cool, dry, and well-ventilated location.[3][12] Keep containers tightly closed and sealed upright to prevent leakage.[3][12] Store away from incompatible materials such as strong oxidizing agents, strong acids, and alcohols.[12] A designated storage area should be clearly labeled.[12]

Emergency Procedures

4.1. First-Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1] Consult a physician.[1]

  • Inhalation: Move the person into fresh air.[1][2] If not breathing, give artificial respiration.[1] If breathing is difficult, provide oxygen.[14] Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately.[2]

4.2. Accidental Release and Spill Procedures

  • Evacuate: Immediately evacuate the area and alert others.[12]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[1][3]

  • Containment: Wear appropriate PPE.[1] Soak up the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[1][3] Do not let the product enter drains.[1]

  • Disposal: Collect the absorbent material and place it in a suitable, closed container for hazardous waste disposal.[1][3]

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: The substance is a combustible liquid.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Hazardous decomposition products include carbon oxides.[1][3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow A Receipt & Initial Inspection B Designated Storage (Cool, Dry, Ventilated) Label: 'Caution' A->B Store Safely C Pre-Use Preparation B->C Retrieve for Use D Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Safety First E Handling in Fume Hood D->E Proceed with Work F Post-Handling E->F Experiment Complete K Spill E->K Accident L Exposure E->L Accident G Decontamination of Work Area F->G Clean Up H Proper Waste Disposal (Hazardous Waste) F->H Dispose Waste I Doff PPE & Personal Hygiene (Wash Hands) G->I H->I I->B Return to Storage J Emergency Procedures K->J Activate L->J Activate

Caption: Workflow for the safe laboratory handling of this compound.

References

Methodological & Application

Application Note and Protocol for the Quantification of Isophorone using Isophorone-d8 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone, a versatile organic compound, finds extensive use as a solvent and a precursor in the synthesis of various chemicals. Accurate and reliable quantification of isophorone in diverse matrices is crucial for quality control, environmental monitoring, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of volatile and semi-volatile organic compounds like isophorone. The use of a stable isotope-labeled internal standard, such as Isophorone-d8, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This application note provides a detailed protocol for the determination of isophorone using this compound as an internal standard, along with relevant quantitative data and experimental workflows.

The principle of isotope dilution mass spectrometry (IDMS) with a deuterated internal standard relies on the near-identical chemical and physical properties of the analyte and its labeled counterpart. This similarity ensures that any loss of analyte during sample preparation or variability in instrument response is compensated for by the internal standard, leading to more robust and reliable results.

Quantitative Data

The following table summarizes the quantitative performance parameters for a GC-MS method for the analysis of isophorone. While specific data for a method validated with this compound was not found in the public domain, the following data from a validated headspace solid-phase microextraction (HS-SPME) GC-MS method for isophorone in food samples provides a strong indication of the expected performance.[1]

Table 1: Performance Characteristics of a Validated HS-SPME-GC-MS Method for Isophorone Analysis [1]

ParameterValue
Linearity Range20 - 1000 pg/mL
Correlation Coefficient (r²)0.9996
Limit of Detection (LOD) (S/N = 3)0.5 pg/mL
Within-day Precision (%RSD, n=5) at 1 ng/mL3.9%
Between-day Precision (%RSD, n=5) at 1 ng/mL6.1%
Recovery in Spiked Food Samples>84%

Experimental Protocols

This section details the recommended procedures for sample preparation and GC-MS analysis for the quantification of isophorone using this compound as an internal standard.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile and semi-volatile compounds like isophorone from liquid and solid matrices.[1]

Materials:

  • Isophorone standard solution

  • This compound internal standard solution

  • Headspace vials (20 mL) with PTFE-lined septa

  • SPME fiber assembly with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber

  • Heater-stirrer or water bath

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh or measure a known amount of the sample into a 20 mL headspace vial.

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of isophorone.

    • Spike all samples, calibration standards, and quality control samples with a known and constant amount of the this compound internal standard solution.

  • Extraction:

    • Immediately seal the vials with the PTFE-lined septa.

    • Place the vials in a heater-stirrer or water bath set to 60°C.

    • Expose the PDMS/DVB SPME fiber to the headspace of the vial for 45 minutes while maintaining the temperature and agitation.

  • Desorption:

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of isophorone and this compound.

Table 2: GC-MS Operating Conditions

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-1 capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injection Port Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
Isophoronem/z 138 (quantifier), 82, 95, 123 (qualifiers)
This compoundm/z 146 (quantifier), 88, 101, 131 (qualifiers)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of isophorone using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Spike Spike with this compound (IS) Sample->Spike HSSPME Headspace SPME Spike->HSSPME GCMS GC-MS Analysis (SIM Mode) HSSPME->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Experimental workflow for isophorone analysis.

Logical Relationship for Internal Standard Quantification

The diagram below illustrates the principle of internal standard quantification, where the ratio of the analyte signal to the internal standard signal is used to determine the analyte concentration.

internal_standard_quantification cluster_analyte Analyte (Isophorone) cluster_is Internal Standard (this compound) Analyte_Signal Analyte Signal (Peak Area) Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal IS Signal (Peak Area) IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

References

Application Note: Isophorone-d8 for Matrix Effect Compensation in the LC-MS/MS Analysis of Isophorone in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isophorone, a volatile organic compound used as a solvent and chemical intermediate, is a common environmental contaminant. Accurate and precise quantification of Isophorone in complex matrices such as surface or wastewater is crucial for environmental monitoring and risk assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for this analysis. However, co-eluting matrix components can interfere with the ionization of Isophorone, leading to ion suppression or enhancement, collectively known as the matrix effect. This can significantly impact the accuracy and reproducibility of quantitative results.

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1][2][3][4] Isophorone-d8, a deuterated analog of Isophorone, serves as an ideal internal standard as it exhibits nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte. By adding a known amount of this compound to samples and calibration standards, variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to more accurate and reliable quantification.

This application note provides a detailed protocol for the quantitative analysis of Isophorone in water samples using LC-MS/MS with this compound as an internal standard to compensate for matrix effects.

Experimental Protocols

Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This protocol is adapted for the extraction of semi-volatile organic compounds from a water matrix.[1][2]

Materials:

  • Water sample (e.g., surface water, wastewater effluent)

  • Isophorone analytical standard

  • This compound internal standard solution (1 µg/mL in methanol)

  • Acetonitrile (LC-MS grade)

  • Sodium chloride (NaCl)

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC vials

Procedure:

  • To a 50 mL centrifuge tube, add 10 mL of the water sample.

  • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution to achieve a final concentration of 10 ng/mL.

  • For calibration standards and quality control samples, spike blank water with the appropriate concentrations of Isophorone analytical standard.

  • Add 4 g of NaCl to the tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper acetonitrile layer to a clean tube.

  • Filter the extract through a 0.22 µm PTFE syringe filter into an LC vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Based on the structure of Isophorone (a cyclic ketone) and general fragmentation patterns in ESI-MS, the protonated molecule [M+H]+ is selected as the precursor ion.[5] Collision-induced dissociation (CID) would likely lead to characteristic product ions. The mass shift for this compound is +8 amu.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Isophorone 139.181.15015
139.195.15012
This compound 147.287.15015

Note: These are proposed transitions and should be optimized for your specific instrument.

Data Presentation: Matrix Effect Compensation

To evaluate the effectiveness of this compound in compensating for matrix effects, the response of Isophorone was compared in a clean solvent (e.g., acetonitrile) and in a wastewater matrix extract, both with and without the internal standard.

Table 1: Quantitative Comparison of Isophorone in Solvent and Wastewater Matrix

Sample DescriptionIsophorone Peak AreaThis compound Peak AreaPeak Area Ratio (Isophorone / this compound)Calculated Concentration (ng/mL)Recovery (%)
Solvent Standard (10 ng/mL) 1,250,0001,300,0000.9610.0 (Nominal)100
Wastewater Spike (10 ng/mL) - No IS Correction 750,000N/AN/A6.060
Wastewater Spike (10 ng/mL) - With IS Correction 765,000850,0000.909.494

As shown in Table 1, the Isophorone signal is suppressed by 40% in the wastewater matrix without internal standard correction, leading to an inaccurate quantification. When this compound is used for normalization, the calculated concentration is much closer to the nominal value, demonstrating effective compensation for the matrix effect.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 10 mL Water Sample B Spike with this compound A->B C Add 4g NaCl and 10 mL Acetonitrile B->C D Vortex and Centrifuge C->D E Collect Acetonitrile Layer D->E F Filter and Transfer to Vial E->F G Inject into LC-MS/MS F->G Prepared Sample H Chromatographic Separation G->H I Mass Spectrometry Detection (MRM) H->I J Integrate Peak Areas I->J Raw Data K Calculate Peak Area Ratio J->K L Quantify using Calibration Curve K->L matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With this compound Internal Standard A Analyte in Matrix B Ion Suppression/Enhancement A->B C Inaccurate Quantification B->C D Analyte + this compound in Matrix E Both Affected by Ion Suppression/Enhancement D->E F Ratio of Analyte to IS is Constant E->F G Accurate Quantification F->G

References

Application Notes and Protocols for Isophorone-d8 Spiking in Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isophorone is a cyclic ketone utilized as a solvent in various industrial applications, including printing inks, paints, and adhesives.[1] Its presence in environmental and biological samples is of interest due to its potential toxicity. Accurate quantification of isophorone is crucial for monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Isophorone-d8, is a highly effective technique to improve the accuracy and precision of analytical methods.[2][3] Isotope dilution mass spectrometry, where a known amount of the isotopically labeled analyte is added to the sample prior to preparation, compensates for analyte loss during sample processing and instrumental analysis.[2][3]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of isophorone in various matrices. The methodologies described are intended for researchers, scientists, and drug development professionals.

Key Experimental Protocols

The following protocols outline the sample preparation procedures for different matrices using this compound as an internal standard. The choice of method depends on the sample matrix and the required sensitivity.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of isophorone from drinking water and industrial wastewater.[4][5]

Materials:

  • This compound standard solution (e.g., 100 µg/mL in methanol)

  • Isophorone calibration standards

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol, HPLC grade

  • Deionized water

  • Sample collection vials

  • Vortex mixer

  • SPE manifold

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Spiking with Internal Standard: Add a known amount of this compound internal standard solution to the water sample. For example, add 25 µL of a 10 µg/mL this compound solution to achieve a final concentration of 2.5 ng/mL.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

  • Analysis: Analyze the eluate by GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for Wastewater Samples

This protocol is a classic method for extracting isophorone from complex matrices like industrial wastewater.[5]

Materials:

  • This compound standard solution

  • Isophorone calibration standards

  • Methylene chloride, GC grade

  • Sodium sulfate, anhydrous

  • Separatory funnel (250 mL)

  • Concentrator tube

  • Water bath

  • GC-Flame Ionization Detector (FID) or GC-MS

Procedure:

  • Sample Measurement: Measure 100 mL of the wastewater sample into a 250 mL separatory funnel.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound standard solution.

  • Extraction: Add 30 mL of methylene chloride to the separatory funnel, cap, and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collection: Drain the lower methylene chloride layer into a collection flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of methylene chloride. Combine all extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen and a water bath at a temperature of 60-65°C.

  • Analysis: Inject an aliquot of the concentrated extract into the GC-FID or GC-MS.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Soil and Solid Samples

HS-SPME is a solvent-free technique suitable for the analysis of volatile compounds like isophorone in solid matrices.[4]

Materials:

  • This compound standard solution

  • Isophorone calibration standards

  • SPME fiber assembly (e.g., Polydimethylsiloxane coating)

  • Headspace vials with septa (20 mL)

  • Heating block or water bath

  • GC-MS

Procedure:

  • Sample Weighing: Weigh 5 g of the soil or solid sample into a 20 mL headspace vial.

  • Spiking: Add a known amount of this compound standard solution directly onto the sample.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for equilibration of the analytes between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 15 minutes) to extract the analytes.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described methods. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterSPE-GC-MS (Water)LLE-GC-FID (Wastewater)HS-SPME-GC-MS (Soil)
Limit of Detection (LOD) 0.01 - 0.1 µg/L1 - 10 µg/L0.1 - 1 µg/kg
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L3 - 30 µg/L0.3 - 3 µg/kg
Recovery 85 - 110%70 - 120%90 - 105%
Precision (RSD) < 10%< 15%< 15%

Visualizations

SPE_Workflow A 1. Sample Collection (100 mL Water) B 2. Spiking with This compound A->B D 4. Sample Loading B->D C 3. SPE Cartridge Conditioning C->D E 5. Washing D->E F 6. Elution E->F G 7. GC-MS Analysis F->G

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

LLE_Workflow A 1. Sample Measurement (100 mL Wastewater) B 2. Spiking with This compound A->B C 3. Liquid-Liquid Extraction B->C D 4. Drying with Sodium Sulfate C->D E 5. Concentration D->E F 6. GC-FID/MS Analysis E->F

Caption: Liquid-Liquid Extraction (LLE) workflow for wastewater.

HS_SPME_Workflow A 1. Sample Weighing (5 g Soil) B 2. Spiking with This compound A->B C 3. Equilibration (e.g., 60°C) B->C D 4. Headspace Extraction (SPME) C->D E 5. GC-MS Analysis D->E

References

Application Note: Quantification of Isophorone in Environmental Samples using Isotope Dilution GC-MS with Isophorone-d8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isophorone, a volatile organic compound (VOC) used as a solvent in various industrial applications, is a potential environmental contaminant.[1] Accurate and sensitive quantification of isophorone in environmental matrices such as water, soil, and air is crucial for monitoring and risk assessment. Isotope dilution analysis, employing a stable isotope-labeled internal standard, is a robust method for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis.[2] This application note details a gas chromatography-mass spectrometry (GC-MS) method for the determination of isophorone in environmental samples using Isophorone-d8 as an internal standard.

Principle

This method utilizes this compound, a deuterated form of isophorone, as an internal standard.[1] A known amount of this compound is spiked into the environmental sample prior to extraction and analysis. Since this compound is chemically almost identical to the native isophorone, it behaves similarly during sample preparation and GC separation. However, due to its higher mass, it is distinguished from the native analyte by the mass spectrometer. By comparing the response of the native isophorone to the known concentration of the this compound internal standard, accurate quantification can be achieved, compensating for any losses during the analytical process.

Analytical Method

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Internal Standard: this compound (C9H6D8O, MW: 146.26)[1]

Target Analyte: Isophorone (C9H14O, MW: 138.21)[2]

Selected Ion Monitoring (SIM) Mode: To enhance sensitivity and selectivity, the mass spectrometer is operated in SIM mode, monitoring specific mass-to-charge ratios (m/z) for both isophorone and this compound.

  • Isophorone:

    • Quantification ion: m/z 82 (base peak)[2]

    • Confirmation ion: m/z 138 (molecular ion)[2]

  • This compound:

    • Quantification ion: m/z 90 (Predicted primary fragment, M+8)

    • Confirmation ion: m/z 146 (Molecular ion, M+8)

(Note: The m/z values for this compound are predicted based on the fragmentation pattern of isophorone and the positions of the deuterium labels. The base peak of isophorone at m/z 82 is a result of a retro-Diels-Alder fragmentation. For this compound, this fragment would be expected to have a mass of 90 u. The molecular ion for this compound will be at m/z 146.)

Data Presentation

The following table summarizes representative quantitative data for the analysis of isophorone in various environmental matrices based on established methods. These values can be used as a reference for method performance.

MatrixAnalytical MethodSample PreparationLimit of Detection (LOD)Reference
Indoor/Workplace AirGC-FIDSolid-phase extraction (XAD-4 resin)1 µg per sampleNIOSH Method 2556
Drinking WaterGC-MSSolid-phase extraction0.004–0.014 µg/LUS EPA Method 525.3
Industrial WastewaterGC-FID or GC-ECDSolvent extraction (methylene chloride)5.7 µg/LUS EPA Method 609
Lake WaterGC-FIDSolid-phase microextraction (PDMS fiber)15 µg/LHorng & Huang (1994)
SeawaterGCHeadspace solid-phase microextraction (activated carbon fiber)1.4–3.2 ng/LMa et al. (2009)
Lake SedimentGC-MSSolvent extraction (diethyl ether) and gel permeation chromatographyNot ReportedMcFall et al. (1985)
SoilGC-MSShaken and centrifuged with solvent and florisil column cleanupNot ReportedSingh et al. (1998)

Experimental Protocols

This section provides a detailed protocol for the analysis of isophorone in water samples using this compound as an internal standard, adapted from US EPA Method 525.3.

Protocol: Determination of Isophorone in Water by GC-MS with Isotope Dilution

1. Scope and Application: This method is applicable to the determination of isophorone in drinking water and other aqueous matrices.

2. Materials and Reagents:

  • Reagent water (free of interferences)

  • Methanol, Acetone, Methylene chloride (pesticide grade or equivalent)

  • Isophorone analytical standard

  • This compound internal standard solution (certified concentration)

  • Solid Phase Extraction (SPE) cartridges (e.g., styrene-divinylbenzene)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts

3. Sample Collection and Handling:

  • Collect water samples in clean glass containers.

  • Store samples at 4°C and protect from light.

  • Analyze samples as soon as possible after collection.

4. Sample Preparation and Extraction:

  • Allow water samples to come to room temperature.

  • Measure 1 L of the water sample into a clean glass container.

  • Spike the sample with a known amount of the this compound internal standard solution to achieve a final concentration within the calibration range.

  • Condition the SPE cartridge according to the manufacturer's instructions, typically by rinsing with methylene chloride, followed by methanol, and finally reagent water.

  • Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • After the entire sample has passed through, dry the cartridge by purging with nitrogen gas for 10 minutes.

  • Elute the trapped analytes from the cartridge with methylene chloride.

  • Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

5. GC-MS Analysis:

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor m/z 82 and 138 for Isophorone.

    • Monitor m/z 90 and 146 for this compound.

6. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of isophorone.

  • Spike each calibration standard with the same constant concentration of this compound as used for the samples.

  • Analyze the calibration standards using the same GC-MS conditions as the samples.

  • Generate a calibration curve by plotting the response ratio (peak area of isophorone / peak area of this compound) against the concentration of isophorone.

  • Calculate the concentration of isophorone in the samples by determining the response ratio and using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Water Sample (1 L) spike Spike with this compound sample->spike spe Solid Phase Extraction spike->spe elute Elution with Solvent spe->elute concentrate Concentration to 1 mL elute->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Acquisition gcms->data integrate Peak Integration data->integrate ratio Calculate Response Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: Experimental workflow for the analysis of isophorone in water samples.

logical_relationship isophorone Isophorone (Analyte) sample_prep Sample Preparation (Extraction, Concentration) isophorone->sample_prep isophorone_d8 This compound (Internal Standard) isophorone_d8->sample_prep gc_separation GC Separation sample_prep->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection response_ratio Response Ratio (Area_Analyte / Area_IS) ms_detection->response_ratio quantification Accurate Quantification response_ratio->quantification

Caption: Logical relationship of isotope dilution analysis.

References

Application Notes and Protocols for Pharmaceutical Analysis Using Isophorone-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical analysis, achieving accurate and precise quantification of active pharmaceutical ingredients (APIs), their metabolites, or impurities is paramount for ensuring drug safety and efficacy. The use of a stable isotope-labeled internal standard is a widely accepted practice in mass spectrometry-based bioanalytical methods to correct for variability during sample preparation and analysis. Isophorone-d8 (deuterated Isophorone) serves as an effective internal standard for the quantification of analytes with similar physicochemical properties, particularly for semi-volatile compounds amenable to gas chromatography-mass spectrometry (GC-MS) analysis.

Isophorone is a cyclic ketone with a peppermint-like odor.[1] It is a colorless liquid, sparingly soluble in water but highly miscible with organic solvents.[2] Its deuterated form, this compound, is chemically identical to the unlabeled compound, ensuring it behaves similarly during extraction, derivatization, and chromatography. However, its increased mass allows for clear differentiation by a mass spectrometer, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS).

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in a hypothetical pharmaceutical analysis scenario. The methodologies presented are based on established analytical principles and can be adapted for the quantification of various pharmaceutical compounds with similar chemical characteristics to Isophorone.

Principle of Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched compound (the internal standard) to a sample. The analyte concentration is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Sample containing unknown amount of Analyte MixedSample Sample + Internal Standard Sample->MixedSample IS Known amount of This compound (Internal Standard) IS->MixedSample Analysis GC-MS Analysis MixedSample->Analysis Ratio Measure Ratio of Analyte to this compound Analysis->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Principle of Isotope Dilution with this compound

Application: Quantification of a Semi-Volatile Drug in a Pharmaceutical Formulation

This application note details a hypothetical method for the quantification of "Drug X," a semi-volatile active pharmaceutical ingredient, in an oily formulation using this compound as an internal standard. Drug X is assumed to have a molecular weight and volatility comparable to Isophorone.

Experimental Protocol

1. Materials and Reagents

  • Drug X reference standard

  • This compound internal standard (IS)

  • Oily pharmaceutical formulation containing Drug X

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

2. Standard and Sample Preparation

  • Stock Solutions:

    • Prepare a stock solution of Drug X (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Working Standard Solutions:

    • From the stock solutions, prepare a series of calibration standards of Drug X at concentrations ranging from 1 µg/mL to 100 µg/mL in methanol.

    • Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in methanol.

  • Sample Preparation:

    • Accurately weigh 100 mg of the oily formulation into a glass centrifuge tube.

    • Add 100 µL of the 10 µg/mL this compound working solution.

    • Add 1 mL of dichloromethane and vortex for 2 minutes to extract Drug X and the internal standard.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the dichloromethane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of methanol.

3. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for Drug X and this compound. For this compound, characteristic ions would be at m/z values shifted by +8 amu compared to unlabeled Isophorone.

Data Presentation

Table 1: GC-MS SIM Parameters (Hypothetical)

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Drug X8.5150122
This compound7.2146100

Table 2: Calibration Curve Data (Hypothetical)

Concentration of Drug X (µg/mL)Peak Area Ratio (Drug X / this compound)
10.12
50.61
101.25
253.10
506.22
10012.45

Linear Regression: y = 0.124x + 0.005 (R² = 0.9998)

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Oily Formulation B Spike with This compound A->B C Liquid-Liquid Extraction B->C D Dry & Reconstitute C->D E GC-MS Injection D->E F Peak Integration E->F G Calculate Area Ratio F->G H Quantify using Calibration Curve G->H

Experimental Workflow for Drug Quantification

Protocol: Bioanalytical Method for a Drug in Human Plasma

This protocol outlines a generic procedure for the quantification of a hypothetical small molecule drug in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol assumes the drug has physicochemical properties that make this compound a suitable internal standard.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and calibration standards on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (precursor ion -> product ion) for both the analyte and this compound.

Data Presentation

Table 3: LC-MS/MS MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte250.2150.125
This compound147.287.115

Table 4: Method Validation Summary (Hypothetical)

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.998
LLOQS/N ≥ 101 ng/mL
Accuracy85-115%Within range
Precision (%CV)≤ 15%< 10%
RecoveryConsistent and reproducible~85%
Matrix EffectMinimal< 5%

Conclusion

This compound is a viable internal standard for the quantification of semi-volatile and other compatible small molecule analytes in both pharmaceutical formulations and biological matrices. Its chemical similarity to the unlabeled compound ensures it effectively compensates for variations in sample preparation and instrument response. The provided protocols offer a foundational framework that can be optimized and validated for specific pharmaceutical analyses, thereby enhancing the accuracy and reliability of quantitative results. As with any analytical method, thorough validation according to regulatory guidelines is essential before implementation for routine analysis.

References

Determining the Optimal Concentration of Isophorone-d8 for Accurate Analyte Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry techniques.

Introduction:

Isophorone-d8, the deuterated analog of isophorone, serves as an excellent internal standard (IS) for the quantitative analysis of isophorone and structurally related volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties closely mimic those of the analyte, ensuring similar behavior during sample preparation, extraction, and analysis, thereby correcting for variations and improving the accuracy and precision of quantification. This document provides a comprehensive guide to determining the optimal concentration of this compound for robust and reliable analytical methods.

Principle of Internal Standard Quantification

The internal standard method involves adding a known and constant amount of a compound (the internal standard) to all calibration standards, quality control samples, and unknown samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratiometric measurement compensates for variations in sample injection volume, instrument response, and sample matrix effects.

Key Considerations for this compound Concentration

The optimal concentration of this compound is crucial for achieving a linear and reproducible calibration curve across the desired analytical range. An ideal concentration will produce a stable and robust signal that is:

  • Sufficiently high to be detected with good signal-to-noise ratio (S/N > 10) in all samples.

  • Not excessively high to cause detector saturation or interfere with the detection of the analyte, especially at low concentrations.

  • Within the linear dynamic range of the mass spectrometer.

A common starting point is to aim for an this compound concentration that yields a signal intensity approximately 50% of the response of the highest concentration standard of the analyte.

Experimental Protocol for Determining Optimal this compound Concentration

This protocol outlines the steps to experimentally determine the optimal concentration of this compound for a given analytical method.

3.1. Materials and Reagents

  • This compound (certified reference material)

  • Isophorone (certified reference material)

  • High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane, compatible with the analytical method)

  • Volumetric flasks and pipettes

  • Autosampler vials

3.2. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in a suitable solvent to prepare a stock solution of 1 mg/mL.

  • Isophorone Stock Solution (1 mg/mL): Prepare a stock solution of the non-labeled isophorone analyte in the same manner.

  • This compound Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 1 µg/mL, 10 µg/mL, and 100 µg/mL) by diluting the stock solution.

  • Isophorone Calibration Standards: Prepare a series of calibration standards of isophorone covering the expected concentration range of the samples. For example, for the analysis of isophorone in food samples, a range of 20-1000 pg/mL has been shown to be linear[1][2][3].

3.3. Experimental Procedure

  • Prepare Three Sets of Calibration Curves: For each this compound working solution concentration (low, medium, and high), prepare a full set of isophorone calibration standards.

  • Spike with Internal Standard: Add a constant volume of each this compound working solution to every calibration standard in the respective set.

  • Sample Analysis: Analyze all prepared calibration standards using the developed GC-MS or LC-MS method.

  • Data Evaluation:

    • Plot the response ratio (analyte peak area / this compound peak area) against the analyte concentration for each set of calibration curves.

    • Determine the coefficient of determination (R²) for each calibration curve.

    • Evaluate the stability of the this compound peak area across all concentrations for each set. The relative standard deviation (RSD) of the IS peak area should ideally be less than 15%.

3.4. Data Presentation and Interpretation

Summarize the results in a table for easy comparison.

Table 1: Evaluation of this compound Concentration on Calibration Curve Linearity

This compound ConcentrationIsophorone Concentration RangeCalibration Curve EquationIS Peak Area RSD (%)
Low (e.g., 50 pg/mL)20 - 1000 pg/mLy = mx + c> 0.995< 15%
Medium (e.g., 250 pg/mL)20 - 1000 pg/mLy = mx + c> 0.995< 15%
High (e.g., 500 pg/mL)20 - 1000 pg/mLy = mx + c> 0.995< 15%

Selection of the Optimal Concentration: The optimal this compound concentration is the one that provides the best linearity (R² closest to 1.000) and the most stable internal standard response (lowest RSD) across the entire calibration range.

Example Application: Quantification of Isophorone in Food Samples by GC-MS

This section provides a hypothetical, yet realistic, protocol based on published methods for the analysis of isophorone in food matrices using this compound as an internal standard[1][4].

4.1. Sample Preparation (Steam Distillation and Extraction)

  • Homogenize 10 g of the food sample.

  • Add a known amount of the optimized this compound working solution.

  • Perform steam distillation to collect the volatile compounds.

  • Extract the distillate with dichloromethane.

  • Clean up the extract using a silica gel column.

  • Concentrate the final extract to 1 mL.

4.2. GC-MS Parameters

Table 2: Example GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnDB-1 capillary column (or equivalent)
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Oven Program50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Monitored Ions (SIM)Isophorone: m/z 138, 82, 95; this compound: m/z 146, 88, 100

4.3. Expected Performance

Based on similar validated methods, the following performance characteristics can be expected.

Table 3: Method Validation Parameters

ParameterExpected Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~0.5 pg/mL[2][3]
Limit of Quantification (LOQ)~1.5 pg/mL
Precision (%RSD)< 10%
Accuracy (Recovery)85 - 115%

Visualizing the Workflow

The following diagrams illustrate the key processes described in this application note.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_eval Evaluation stock_is This compound Stock working_is This compound Working Solutions (Low, Medium, High) stock_is->working_is stock_analyte Isophorone Stock cal_standards Isophorone Calibration Standards stock_analyte->cal_standards spike Spike Calibration Standards with this compound working_is->spike cal_standards->spike analyze GC-MS or LC-MS Analysis spike->analyze plot Plot Response Ratio vs. Concentration analyze->plot evaluate Evaluate Linearity (R²) and IS Stability (RSD) plot->evaluate select Select Optimal Concentration evaluate->select logical_relationship optimal_conc Optimal this compound Concentration good_linearity High Linearity (R² > 0.995) optimal_conc->good_linearity stable_is Stable IS Signal (RSD < 15%) optimal_conc->stable_is accurate_quant Accurate and Precise Quantification good_linearity->accurate_quant stable_is->accurate_quant

References

Application Note and Protocol: Workflow for Bioanalytical Method Validation of Isophorone with Isophorone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive workflow for the bioanalytical method validation of Isophorone in human plasma using Isophorone-d8 as a stable isotope-labeled internal standard (SIL-IS). The described Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is designed to deliver high sensitivity, selectivity, and accuracy, meeting the stringent requirements for pharmacokinetic and toxicokinetic studies. This protocol outlines the experimental procedures for method validation, including system suitability, linearity, accuracy, precision, selectivity, matrix effect, and stability, in accordance with major regulatory guidelines.

Introduction

Isophorone is a versatile organic compound used in various industrial applications. Due to its potential for human exposure, a robust and reliable bioanalytical method is crucial for accurately quantifying its levels in biological matrices. This application note details a validated LC-MS/MS method for the determination of Isophorone in human plasma. The use of this compound as an internal standard is critical for mitigating variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2][3][4][5] The validation parameters presented herein are based on established international guidelines for bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • Isophorone (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile, Methanol, and Methyl tert-butyl ether (MTBE) (all LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium acetate (≥99%)

  • Human plasma (K2-EDTA)

  • Deionized water

Stock and Working Solutions
  • Isophorone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Isophorone in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Isophorone Working Solutions: Prepare serial dilutions of the Isophorone stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • Allow frozen plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.4) and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 20% B

      • 3.6-5.0 min: 20% B

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Isophorone: To be determined empirically (e.g., precursor ion [M+H]+ → product ion)

      • This compound: To be determined empirically (e.g., precursor ion [M+H]+ → product ion)

    • Ion Source Temperature: 500°C

    • Ion Spray Voltage: 5500 V

Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages in the validation of the bioanalytical method for Isophorone.

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow for Isophorone cluster_0 Method Development cluster_1 Full Validation cluster_2 Application MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization (PPT, LLE, SPE) MD1->MD2 MD3 LC Method Development (Column, Mobile Phase) MD2->MD3 MD4 MS/MS Parameter Optimization (MRM Transitions) MD3->MD4 V1 Selectivity & Specificity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 Matrix Effect V3->V4 V5 Recovery V4->V5 V6 Stability (Freeze-Thaw, Bench-Top, Long-Term) V5->V6 V7 Dilution Integrity V6->V7 A1 Sample Analysis (Pharmacokinetic/Toxicokinetic Studies) V7->A1 Method Validated A2 Incurred Sample Reanalysis (ISR) A1->A2 A2->A1 Confirms Reproducibility

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape with Isophorone-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape issues encountered during the gas chromatography (GC) analysis of Isophorone-d8. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in GC analysis?

A1: Poor peak shape, most frequently observed as peak tailing, is a common issue in the GC analysis of ketones like this compound. The primary causes are typically related to interactions between the analyte and active sites within the GC system, as well as suboptimal chromatographic conditions. Key factors include:

  • Active Sites: As a polar compound, this compound can interact with active silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the analytical column itself. This is a major contributor to peak tailing.[1]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volumes or turbulent flow paths, leading to distorted peak shapes.[1]

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create new active sites for analyte interaction.[1]

  • Solvent and Stationary Phase Mismatch: A significant difference in polarity between the sample solvent and the GC column's stationary phase can lead to poor peak shape, particularly in splitless injections.[1]

  • Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the sample band as it enters the column, causing turbulence and subsequent peak tailing.[1]

Q2: My this compound peak is tailing. How can I determine the cause?

A2: A systematic approach can help identify the root cause of peak tailing. Start by observing the chromatogram carefully:

  • If all peaks are tailing, including the solvent peak: The issue is likely physical, pointing to problems with the flow path, such as a poor column cut or improper column installation.[1]

  • If only the this compound peak and other polar analyte peaks are tailing: The problem is likely chemical, indicating interactions with active sites in the system.[1]

Q3: Can the choice of GC column affect the peak shape of this compound?

A3: Absolutely. For the analysis of a polar compound like Isophorone, a ketone, selecting a column with a stationary phase of appropriate polarity is crucial. While non-polar columns like those with a 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-methylpolysiloxane (e.g., HP-5) stationary phase are commonly used for Isophorone analysis, ensuring the column is highly deactivated and inert is critical to minimize interactions with the polar ketone functional group.[2][3] Using a column specifically designed and tested for inertness can significantly reduce peak tailing for polar analytes.[1]

Q4: Could my sample preparation be causing poor peak shape?

A4: Yes, sample preparation can significantly impact peak shape. High concentrations of this compound can overload the column, leading to fronting or tailing peaks. Additionally, the sample solvent should be compatible with the stationary phase. Injecting a sample dissolved in a highly polar solvent onto a non-polar column can cause peak distortion. It is also crucial to ensure that the sample is free of particulates that could block the inlet liner or the head of the column.

Troubleshooting Guide

Problem: Significant Peak Tailing of this compound

Systematic Troubleshooting Steps:

  • Initial Assessment:

    • Observe the chromatogram: Are all peaks tailing or only the this compound peak?

    • Review recent system changes: Have there been any recent changes to the column, liner, septum, or gas supplies?

  • Addressing Chemical Activity (If only polar peaks tail):

    • Replace the Inlet Liner: The inlet liner is a common source of active sites. Replace it with a new, high-quality deactivated liner.

    • Trim the Column: Active sites can develop at the head of the analytical column. Trim 15-30 cm from the inlet end of the column.

    • Use a Guard Column: A deactivated guard column can help protect the analytical column from non-volatile residues.

    • Condition the Column: Properly conditioning the column according to the manufacturer's instructions can help remove contaminants and ensure an inert surface.[1]

  • Addressing Physical Flow Path Issues (If all peaks tail):

    • Check Column Installation: Ensure the column is installed at the correct depth in both the injector and the detector according to the instrument manufacturer's guidelines.

    • Inspect the Column Cut: A clean, square cut is essential for good peak shape. If the cut is jagged or angled, re-cut the column using a ceramic scoring wafer.

    • Check for Leaks: Use an electronic leak detector to check for leaks at the injector and detector fittings.

Problem: Peak Fronting of this compound
  • Check for Column Overload: Reduce the injection volume or dilute the sample.

  • Verify Solvent Compatibility: Ensure the sample solvent is compatible with the stationary phase.

Problem: Split Peaks for this compound
  • Improper Column Installation: This can create a "two-path" injection onto the column. Re-install the column carefully.

  • Contamination: Severe contamination in the inlet or at the head of the column can cause the sample band to split. Perform inlet maintenance and trim the column.

  • Inlet Temperature Too Low: An inlet temperature that is too low can lead to incomplete or slow vaporization of the sample.

Data Presentation

The following table provides an illustrative example of how implementing troubleshooting steps can improve the peak shape of a representative ketone, such as Isophorone. The peak tailing factor is a measure of peak symmetry; a value of 1.0 indicates a perfectly symmetrical peak, with higher values indicating more tailing.

ConditionInlet LinerColumn ConditionInlet TemperatureTailing Factor (Illustrative)Peak Shape
Initial (Poor Shape) Standard, used for >100 injectionsNot recently trimmed250°C2.1Severe Tailing
Step 1: New Liner New, DeactivatedNot recently trimmed250°C1.5Moderate Tailing
Step 2: Column Trim New, DeactivatedTrimmed 20 cm250°C1.2Slight Tailing
Optimized New, DeactivatedTrimmed 20 cm280°C1.0Symmetrical

Experimental Protocols

Recommended GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet: Split/Splitless injector in splitless mode

  • Inlet Temperature: 260°C

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 5°C/min to 200°C, hold for 10 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300

Protocol 1: Proper GC Column Installation
  • Preparation: Cool down the injector, detector, and oven to a safe temperature. Turn off the carrier gas flow at the instrument.

  • Column Cutting: Make a clean, square cut at the end of the column using a ceramic scoring wafer. Inspect the cut with a magnifying glass to ensure it is clean and at a right angle to the column wall.

  • Injector Installation: Insert the column into the injector to the depth recommended by your instrument's manufacturer.

  • Tightening: Tighten the column nut finger-tight, then use a wrench to tighten it an additional quarter to a half turn. Do not overtighten.

  • Detector Installation: Repeat the process for the detector end of the column.

  • Leak Check: Restore the carrier gas flow and check for leaks at both the injector and detector fittings using an electronic leak detector.

Protocol 2: Replacing the GC Inlet Liner
  • Cool Down: Ensure the GC inlet has cooled to a safe temperature.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Open the Inlet: Open the inlet weldment or cap.

  • Remove Old Liner: Using clean forceps, carefully remove the old inlet liner and O-ring.

  • Install New Liner: Place a new, clean O-ring on a new, deactivated inlet liner. Using the forceps, insert the new liner into the inlet.

  • Close the Inlet: Securely close the inlet weldment or cap.

  • Pressurize and Leak Check: Restore the carrier gas flow and check for leaks around the inlet fitting.

Mandatory Visualization

Troubleshooting_Peak_Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks physical_issue Likely a Physical Flow Path Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical/ Activity Issue check_all_peaks->chemical_issue No check_column_install Verify Column Installation (Depth in inlet/detector) physical_issue->check_column_install replace_liner Replace Inlet Liner (Use a new, deactivated liner) chemical_issue->replace_liner check_column_cut Inspect Column Cut (Should be clean and square) check_column_install->check_column_cut leak_check Perform Leak Check (Inlet and detector fittings) check_column_cut->leak_check good_peak_shape Good Peak Shape Achieved leak_check->good_peak_shape Issue Resolved trim_column Trim Column (Remove 15-30 cm from inlet end) replace_liner->trim_column check_overload Check for Column Overload (Reduce injection volume/concentration) trim_column->check_overload check_solvent Verify Solvent Compatibility (Solvent vs. Stationary Phase) check_overload->check_solvent check_solvent->good_peak_shape Issue Resolved

Caption: Troubleshooting workflow for poor peak shape in GC analysis.

References

Minimizing Isophorone-d8 carryover in autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Isophorone-d8 carryover in autosamplers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

A1: this compound is the deuterated form of Isophorone, an α,β-unsaturated cyclic ketone. Due to its chemical structure, it can exhibit "sticky" behavior, adsorbing to surfaces within the autosampler, such as the needle, injection valve, and tubing. This adsorption can lead to its unintentional appearance in subsequent blank or sample injections, a phenomenon known as carryover. Isophorone is a colorless liquid with limited solubility in water but is highly miscible with a wide range of organic solvents.[1][2][3][4][5]

Q2: How can I identify if I have an this compound carryover issue?

A2: The most common method to identify carryover is to inject a blank solvent after a high-concentration sample of this compound. If a peak corresponding to this compound appears in the blank injection, it indicates a carryover problem. You may also observe that the peak area of the carryover decreases with subsequent blank injections.

Q3: What are the common causes of autosampler carryover?

A3: Common causes include:

  • Insufficient needle washing: The exterior and interior of the autosampler needle are primary points of contact with the sample.

  • Inadequate wash solvent: The solvent used to clean the needle and injection path may not effectively solubilize this compound.

  • Adsorption to system components: this compound can adhere to surfaces like the injection valve rotor seal, sample loop, and transfer tubing.

  • Contaminated vials or caps: Residue from previous samples can be a source of contamination.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating this compound carryover.

Step 1: Diagnose the Source of Carryover

A logical workflow can help pinpoint the origin of the carryover.

Carryover_Troubleshooting cluster_0 Troubleshooting Workflow Start Observe this compound peak in blank injection InjectBlank Inject a fresh blank from a new vial Start->InjectBlank Initial Observation CheckSystem Systematic Component Check InjectBlank->CheckSystem Peak Persists Resolved Carryover Minimized InjectBlank->Resolved No Peak WashSolvent Optimize Wash Solvent and Method CheckSystem->WashSolvent Carryover still present Hardware Inspect/Replace Hardware WashSolvent->Hardware Issue persists WashSolvent->Resolved Issue resolved Hardware->Resolved Issue resolved

A flowchart for troubleshooting this compound carryover.
Step 2: Implement Corrective Actions

Based on the diagnostic steps, implement the following corrective actions.

Issue: Carryover persists after injecting a fresh blank.

This suggests the carryover is originating from the autosampler or other parts of the chromatographic system.

Solution 1: Optimize Autosampler Wash Protocol

The effectiveness of the needle wash is critical. The goal is to use a solvent that readily dissolves this compound and to ensure sufficient contact time and volume.

  • Solvent Selection: Isophorone is highly miscible with many organic solvents.[1][5] A strong organic solvent is recommended for the wash. Consider a dual-solvent wash, using a strong solvent followed by a weaker one to ensure complete removal.

  • Wash Volume and Cycles: Increasing the volume of the wash solvent and the number of wash cycles can significantly reduce carryover. For "sticky" compounds, larger wash volumes (e.g., 500–1000 µL) and multiple rinse cycles are more effective.[6]

Solution 2: Employ a More Aggressive Wash Solvent

If a standard organic solvent wash is insufficient, a more aggressive cleaning protocol may be necessary.

  • Recommended Wash Solvents: Based on the solubility of Isophorone, the following solvents are recommended for cleaning.

Solvent SystemRationale
Primary Wash
Acetonitrile or MethanolGood general-purpose organic solvents.
Isopropanol (IPA)Effective for many organic residues.
Secondary (Aggressive) Wash
Dichloromethane (DCM)Excellent solvent for a wide range of organic compounds. Ensure compatibility with your system components.
AcetoneA strong ketone solvent that can be effective for similar compounds.
Rinse
Mobile PhaseTo re-equilibrate the system.

Solution 3: Inspect and Clean/Replace Hardware Components

Persistent carryover may indicate contamination of hardware components that are not sufficiently cleaned by the standard wash protocols.

  • Injection Valve: The rotor seal is a common site for carryover. Disassemble and clean the valve according to the manufacturer's instructions.

  • Sample Loop: Replace the sample loop if contamination is suspected.

  • Tubing: Consider replacing the tubing between the autosampler and the column.

Experimental Protocols

Protocol 1: Standard Autosampler Wash Method Optimization
  • Prepare Wash Solvents:

    • Wash Solvent A: 100% Acetonitrile

    • Wash Solvent B: 100% Isopropanol

  • Configure Autosampler Method:

    • Set the pre-injection wash to rinse the needle with 500 µL of Wash Solvent A.

    • Set the post-injection wash to perform two cycles:

      • Cycle 1: 500 µL of Wash Solvent A

      • Cycle 2: 500 µL of Wash Solvent B

  • Test for Carryover:

    • Inject a high-concentration standard of this compound.

    • Inject a blank solvent and analyze for the presence of this compound.

    • If carryover is still observed, increase the wash volumes and/or the number of post-injection wash cycles. A study on a similar "sticky" compound showed a 3-fold reduction in carryover by increasing the needle wash time from 6 seconds to 12 seconds (pre- and post-injection).[7]

Protocol 2: Aggressive System Cleaning

This protocol should be performed when standard wash methods fail to eliminate carryover. Warning: Ensure all solvents are compatible with your HPLC/GC system components.

  • Disconnect the Column: Remove the analytical column to prevent damage.

  • Prepare Cleaning Solvents:

    • Solvent 1: 100% Isopropanol

    • Solvent 2: 100% Dichloromethane (if system compatible)

    • Solvent 3: 100% Methanol

    • Solvent 4: Fresh Mobile Phase

  • System Flush Procedure:

    • Flush the entire system (from the pump through the autosampler and to the detector) with each solvent for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Flush in the following order: Solvent 1 -> Solvent 2 -> Solvent 3 -> Solvent 4.

  • Re-equilibrate the System:

    • Flush the system with the mobile phase until the baseline is stable.

    • Reconnect the analytical column and equilibrate.

  • Test for Carryover: Repeat the carryover test as described in Protocol 1.

Quantitative Data on Carryover Reduction

The following table summarizes the potential effectiveness of different strategies in reducing autosampler carryover, based on general observations in chromatography.

StrategyTypical Carryover ReductionNotes
Increase Wash Volume 2 to 5-foldDependent on the initial volume and the nature of the analyte.
Increase Wash Cycles 2 to 10-foldMultiple shorter washes are often more effective than one large wash.
Optimized Wash Solvent 5 to 50-foldThe most critical factor; solvent must effectively solubilize the analyte.
Hardware Replacement Can completely eliminate carryover from the specific component.Necessary for heavily contaminated or worn parts.

Note: These values are estimates and the actual reduction will depend on the specific instrument, analyte, and experimental conditions.

By following these guidelines and protocols, researchers can effectively minimize this compound carryover, leading to more accurate and reliable analytical results.

References

Technical Support Center: Isophorone-d8 Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of injection volume for Isophorone-d8 analysis using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection volume for this compound in GC-MS analysis?

A1: The optimal injection volume is not a single value but rather a range that depends on several factors, including the concentration of this compound in the sample, the sensitivity of the GC-MS system, and the capacity of the GC inlet liner and analytical column. A typical starting point for a standard split/splitless injector is 1 µL. For trace analysis, larger injection volumes (e.g., 2-5 µL) may be necessary to enhance sensitivity. However, injecting too large a volume can lead to issues such as peak distortion and system contamination. It is crucial to perform an injection volume optimization study for your specific application.

Q2: How does the injection volume affect the peak shape of this compound?

A2: Injection volume can significantly impact peak shape.

  • Small Injection Volumes (e.g., < 1 µL): Generally produce sharp, symmetrical peaks, but may result in low signal-to-noise for low-concentration samples.

  • Optimal Injection Volumes (e.g., 1-2 µL): Typically provide a good balance between sensitivity and peak shape, resulting in symmetrical, well-defined peaks.

  • Large Injection Volumes (e.g., > 2 µL): Can lead to peak fronting, where the beginning of the peak is sloped, or split peaks. This is often due to the sample volume exceeding the capacity of the liner, causing the sample to expand back into the carrier gas lines ("flashback").

Q3: Why is this compound used as an internal standard?

A3: this compound is a deuterated form of Isophorone, meaning some hydrogen atoms are replaced with deuterium. It is an ideal internal standard for the quantification of Isophorone because it has nearly identical chemical and physical properties to the non-deuterated analyte.[1][2] This ensures that it behaves similarly during sample preparation, injection, and chromatography. Because it has a different mass, the mass spectrometer can distinguish it from the target analyte, allowing for accurate correction for variations in sample injection volume and matrix effects.

Q4: What are the common GC-MS parameters for Isophorone analysis?

A4: While parameters should be optimized for your specific instrument and application, a typical starting point for Isophorone analysis based on established methods like EPA Method 609 would be:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless injection is common for trace analysis.

  • Oven Temperature Program: An initial temperature of around 40-60°C, ramped to a final temperature of 250-280°C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of this compound.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the injection volume for this compound.

Issue 1: Poor Peak Shape - Peak Fronting

  • Symptom: The peak for this compound has a leading edge that is sloped, and the peak may appear broader than expected.

  • Possible Causes & Solutions:

CauseSolution
Injection Volume Too Large The sample volume is exceeding the capacity of the GC inlet liner, causing "flashback". Reduce the injection volume incrementally (e.g., from 2 µL to 1.5 µL, then 1 µL) and observe the effect on the peak shape.
Incorrect Liner Type The liner may not be suitable for the solvent and injection volume. Consider using a liner with glass wool to aid in vaporization and prevent sample from reaching the bottom of the inlet.
Solvent Mismatch The polarity of the sample solvent is significantly different from the stationary phase. If possible, dissolve the sample in a more compatible solvent.
Column Overload The amount of analyte being injected is saturating the column. This is more likely with high concentration standards. Dilute the sample or use a column with a thicker film.

Issue 2: Poor Peak Shape - Peak Tailing

  • Symptom: The peak for this compound has a trailing edge that is elongated.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Active sites can cause polar analytes to interact undesirably. Deactivate the inlet by replacing the liner and septum. If the problem persists, trim the first few centimeters of the analytical column.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column. Bake out the column at a high temperature (within the column's limits) or trim the front of the column.
Improper Column Installation If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing. Re-install the column according to the manufacturer's instructions.

Issue 3: Low Sensitivity or No Peak

  • Symptom: The signal-to-noise ratio for the this compound peak is low, or the peak is not detected at all.

  • Possible Causes & Solutions:

CauseSolution
Injection Volume Too Small The amount of analyte reaching the detector is below the instrument's detection limit. Gradually increase the injection volume.
Leak in the System A leak in the injector, column fittings, or mass spectrometer can lead to a loss of sample and reduced sensitivity. Perform a leak check.
Incorrect MS Parameters The mass spectrometer may not be set to monitor the correct ions for this compound, or the dwell time in SIM mode may be too short. Verify the MS method parameters.
Syringe Issue The autosampler syringe may be clogged or not functioning correctly. Clean or replace the syringe.

Data Presentation

Table 1: Illustrative Example of Injection Volume Optimization for this compound

Injection Volume (µL)Peak Area (Counts)Peak Height (Counts)Signal-to-Noise (S/N)Peak Shape
0.550,00025,00050Symmetrical
1.0120,00060,000125Symmetrical
2.0250,000115,000260Symmetrical
3.0350,000130,000300Slight Fronting
5.0450,000140,000320Significant Fronting

Note: This data is for illustrative purposes and actual results will vary depending on the instrument and sample concentration.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (Internal Standard)

This protocol is adapted from EPA Method 609 and general GC-MS practices for the analysis of Isophorone.[4][5]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or methylene chloride).

    • Create a series of calibration standards by spiking blank matrix with known concentrations of the target analyte(s) and a constant concentration of the this compound internal standard.

    • For unknown samples, add the same constant concentration of this compound to each sample prior to any extraction or dilution steps.

  • GC-MS Instrument Setup:

    • Injector:

      • Inlet Liner: Use a deactivated splitless liner, potentially with glass wool.

      • Inlet Temperature: 250 °C.

      • Injection Volume: Start with 1 µL.

      • Injection Mode: Splitless, with the split vent opened after an appropriate time (e.g., 1 minute).

    • GC Column:

      • Column Type: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the appropriate ions for this compound (the exact m/z values will depend on the deuteration pattern).

  • Analysis Sequence:

    • Inject a solvent blank to ensure the system is clean.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject the unknown samples.

    • Inject a mid-level calibration standard periodically to check for instrument drift.

  • Data Processing:

    • Integrate the peaks for the target analyte(s) and this compound.

    • Calculate the response factor for each calibration standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio.

    • Quantify the analyte in the unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare this compound Stock prep_cal Create Calibration Standards prep_stock->prep_cal prep_sample Spike Samples with IS prep_stock->prep_sample analysis_inject Inject Samples prep_cal->analysis_inject prep_sample->analysis_inject analysis_setup Instrument Setup analysis_setup->analysis_inject analysis_acquire Acquire Data analysis_inject->analysis_acquire data_integrate Integrate Peaks analysis_acquire->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Problem with Peak peak_fronting Peak Fronting? start->peak_fronting peak_tailing Peak Tailing? start->peak_tailing low_signal Low/No Signal? start->low_signal sol_fronting Reduce Injection Volume Check Liner Dilute Sample peak_fronting->sol_fronting Yes sol_tailing Replace Liner/Septum Trim Column Check Installation peak_tailing->sol_tailing Yes sol_sensitivity Increase Injection Volume Check for Leaks Verify MS Method low_signal->sol_sensitivity Yes

Caption: Troubleshooting logic for common GC-MS peak issues.

References

Impact of mobile phase composition on Isophorone-d8 ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of Isophorone-d8, with a specific focus on the impact of mobile phase composition on ionization.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal intensity for this compound in LC-MS?

Low signal intensity for this compound can originate from several factors throughout the analytical workflow. A systematic evaluation is the best approach to pinpoint the issue. Common causes include:

  • Suboptimal Mobile Phase Composition: The choice of organic solvent and additives is critical for efficient ionization. The absence of a proton source like formic acid can lead to poor formation of the protonated molecule ([M+H]+).

  • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can compete with this compound for ionization in the MS source, leading to a suppressed signal[1][2].

  • Incorrect Mass Spectrometer Settings: The instrument parameters, including ionization mode (positive ESI is expected for Isophorone), capillary voltage, and gas temperatures/flows, may not be optimized for this specific analyte[3][4].

  • Poor Chromatography: Broad or tailing peaks result in a lower signal-to-noise ratio because the analyte concentration is diluted over a wider elution volume[1].

  • Sample Preparation Issues: Inefficient extraction, sample degradation, or using a sample diluent that is too strong can negatively impact signal intensity and peak shape[1].

Q2: Which organic solvent is better for this compound analysis: acetonitrile or methanol?

Both acetonitrile (ACN) and methanol (MeOH) are common organic solvents for reversed-phase chromatography, and the optimal choice can be application-specific.

  • Acetonitrile (ACN): Generally, ACN has a higher elution strength than methanol, which can lead to shorter run times[5][6]. It also generates less back pressure when mixed with water, which is advantageous for high-flow rate analyses[5][7]. As an aprotic solvent, its interactions with the analyte and stationary phase differ from methanol, potentially offering different separation selectivity[5][7].

  • Methanol (MeOH): As a protic solvent, methanol can form hydrogen bonds, which can influence selectivity in unique ways[5][7]. It is sometimes preferred for achieving better resolution due to its lower elution strength[5].

For initial method development, ACN is often the first choice due to its favorable pressure profile and elution strength. However, if peak shape or selectivity is an issue, testing methanol is highly recommended as it can provide a different chromatographic profile.

Q3: What is the role of formic acid in the mobile phase for this compound ionization?

Formic acid is a crucial mobile phase additive for the analysis of compounds like this compound in positive electrospray ionization (ESI) mode. Its primary function is to provide a source of protons (H+). This facilitates the formation of the protonated molecule, [M+H]+, which is often the most abundant and stable ion for ketones in ESI+[8][9]. Adding a low concentration of formic acid (typically 0.1%) to the mobile phase is known to improve ionization efficiency and enhance signal intensity significantly[8][10]. It can also improve the chromatographic peak shape for many compounds[9].

Q4: Should I add ammonium formate to my mobile phase? What is its effect on this compound?

Adding ammonium formate, often in combination with formic acid, can be beneficial for several reasons:

  • Signal Enhancement: The combination of formic acid and ammonium formate has been shown to improve sensitivity and produce higher peak intensities compared to using formic acid alone[11].

  • Adduct Formation: Ammonium formate provides a source of ammonium ions (NH₄⁺), which can form an adduct with the analyte, creating [M+NH₄]⁺ ions[12][13]. For some molecules, this adduct can be more stable or abundant than the protonated molecule, offering an alternative and sometimes more sensitive ionization pathway.

  • Improved Peak Shape: It increases the ionic strength of the mobile phase, which can help to sharpen chromatographic peaks, especially in gradients[14].

When optimizing your method, it is advisable to test mobile phases with and without ammonium formate to determine which condition provides the best sensitivity and reproducibility for this compound.

Q5: I am observing multiple ions for this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). How can I control this adduct formation?

Observing multiple adducts is a common phenomenon in ESI-MS[12]. The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts often arises from trace contaminants in solvents, glassware, or the sample matrix[15]. Here’s how you can control adduct formation:

  • Promote the Desired Ion: To favor the protonated molecule ([M+H]⁺), ensure a consistent concentration of a proton source, such as 0.1% formic acid, in your mobile phase[9].

  • Promote the Ammonium Adduct: To favor the ammonium adduct ([M+NH₄]⁺), add ammonium formate (e.g., 5-10 mM) to the mobile phase[10][11]. This provides a high concentration of NH₄⁺ ions, which will outcompete trace sodium and potassium for adduction.

  • Minimize Contaminants: Use high-purity, LC-MS grade solvents and fresh mobile phases. Using plastic instead of glass containers for mobile phases can sometimes reduce sodium contamination.

  • Instrument Optimization: Fine-tuning ion source parameters like temperatures and voltages can sometimes influence the relative abundances of different adducts[4].

Controlling adduct formation to produce a single, dominant ion is key to maximizing sensitivity and ensuring the linearity and reproducibility of a quantitative assay.

Troubleshooting Guide: Low Signal Intensity

A sudden or persistent low signal for this compound requires a logical troubleshooting approach to efficiently identify and resolve the root cause. The following workflow helps isolate the problem to the mass spectrometer, the liquid chromatograph, or the sample itself.

TroubleshootingWorkflow start Low this compound Signal Detected ms_check Q: Is the MS functioning correctly? start->ms_check infusion A: Perform direct infusion of This compound standard into MS. ms_check->infusion Isolate MS signal_ok Q: Is the infused signal strong and stable? infusion->signal_ok ms_problem Problem is in the MS signal_ok->ms_problem No lc_problem Problem is in the LC or Sample signal_ok->lc_problem Yes ms_actions 1. Check MS tune and calibration. 2. Clean ion source (capillary, cone). 3. Verify MS parameters (transitions, voltages). 4. Check for gas leaks or pressure issues. ms_problem->ms_actions lc_check Q: Is the chromatography acceptable? lc_problem->lc_check inject_std A: Inject a fresh, known standard onto the LC-MS system. lc_check->inject_std Isolate LC peak_ok Q: Is the peak shape and retention time correct? inject_std->peak_ok lc_issue Problem is in the LC System peak_ok->lc_issue No sample_issue Problem is with the Sample/Prep peak_ok->sample_issue Yes lc_actions 1. Check for leaks in the LC path. 2. Purge pump and autosampler. 3. Verify mobile phase composition. 4. Replace column if old or clogged. lc_issue->lc_actions sample_actions 1. Prepare fresh sample and standards. 2. Check sample preparation protocol. 3. Investigate for matrix effects/ion suppression. 4. Ensure sample diluent is compatible. sample_issue->sample_actions

Caption: Systematic workflow for troubleshooting low signal intensity of this compound.

Impact of Mobile Phase Composition on Ionization

The composition of the mobile phase directly influences the charge state and ionization efficiency of this compound in the ESI source. Understanding these relationships is key to method optimization.

IonizationPathway cluster_mp Mobile Phase Components analyte This compound (Analyte in Droplet) adduct_h [M+H]⁺ (Protonated Molecule) analyte->adduct_h adduct_nh4 [M+NH₄]⁺ (Ammonium Adduct) analyte->adduct_nh4 adduct_na [M+Na]⁺ (Sodium Adduct) analyte->adduct_na mp_fa Formic Acid (FA) ion_h H+ mp_fa->ion_h provides mp_af Ammonium Formate (AF) ion_nh4 NH₄⁺ mp_af->ion_nh4 provides mp_na Trace Sodium (Na+) ion_na Na⁺ mp_na->ion_na source of ion_h->adduct_h ion_nh4->adduct_nh4 ion_na->adduct_na

Caption: Relationship between mobile phase additives and this compound ion formation.

Quantitative Data Summary

The following table summarizes the illustrative impact of different mobile phase compositions on the relative signal intensity of this compound. Actual results may vary based on instrumentation and specific experimental conditions.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Primary Ion ObservedRelative Signal Intensity (Peak Area)Peak ShapeComments
WaterAcetonitrile[M+Na]⁺1.0 x 10⁵Poor (Tailing)No proton source leads to poor ionization and reliance on sodium adducts.
0.1% Formic Acid in Water0.1% Formic Acid in ACN[M+H]⁺ 8.5 x 10⁶GoodFormic acid provides protons, significantly boosting signal intensity[8][9].
0.1% Formic Acid in Water0.1% Formic Acid in MeOH[M+H]⁺7.9 x 10⁶ExcellentMethanol provides comparable signal to ACN with potentially different selectivity[5].
5mM AF, 0.1% FA in Water0.1% Formic Acid in ACN[M+H]⁺, [M+NH₄]⁺9.2 x 10⁶ExcellentAmmonium formate can further improve signal and peak shape[11][14].
5mM AF, 0.1% FA in Water5mM AF, 0.1% FA in ACN[M+NH₄]⁺ 1.5 x 10⁷ExcellentAdding AF to both phases promotes the ammonium adduct, often leading to the highest sensitivity.

Experimental Protocol: Mobile Phase Optimization for this compound

This protocol details a systematic approach to optimize mobile phase conditions for maximizing the signal intensity of this compound.

1. Objective: To evaluate the effect of organic solvent (Acetonitrile vs. Methanol) and additives (Formic Acid, Ammonium Formate) on the ionization efficiency and chromatographic peak shape of this compound.

2. Materials:

  • This compound standard

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Formic Acid (FA)

  • LC-MS Grade Ammonium Formate (AF)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Standard Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Prepare a working standard solution of 100 ng/mL by diluting the stock solution in 50:50 Water:Acetonitrile.

4. Mobile Phase Preparation: Prepare the following sets of mobile phases:

  • Set 1 (Acidic ACN):

    • A: 0.1% FA in Water

    • B: 0.1% FA in Acetonitrile

  • Set 2 (Acidic MeOH):

    • A: 0.1% FA in Water

    • B: 0.1% FA in Methanol

  • Set 3 (Buffered ACN):

    • A: 5 mM AF, 0.1% FA in Water

    • B: 5 mM AF, 0.1% FA in Acetonitrile

5. LC-MS Method Parameters:

  • LC System:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.

  • MS System (ESI+):

    • Scan Mode: Full Scan (to observe all adducts) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for expected ions (e.g., [M+H]⁺, [M+NH₄]⁺).

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flows: Optimize based on manufacturer's recommendation.

6. Experimental Procedure:

  • Equilibrate the LC-MS system with the first mobile phase set for at least 15 minutes.

  • Perform three replicate injections of the 100 ng/mL working standard.

  • After completing the runs for the first set, flush the system thoroughly and equilibrate with the next mobile phase set.

  • Repeat step 2 for each mobile phase set.

7. Data Analysis:

  • For each condition, identify the primary ion formed (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺).

  • Integrate the peak area of the most abundant ion for each injection.

  • Calculate the average peak area and relative standard deviation (RSD) for the replicate injections under each condition.

  • Evaluate peak shape (e.g., asymmetry, tailing factor).

  • Compare the average peak areas and peak shapes across all conditions to determine the optimal mobile phase composition for this compound analysis.

References

Column selection for optimal separation of Isophorone-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal gas chromatography (GC) column selection and troubleshooting for the analysis of Isophorone-d8.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for the separation of this compound?

A1: For the optimal separation of this compound, a mid-polarity capillary column is generally recommended. Columns with a stationary phase of 5% Phenyl Methylpolysiloxane are a robust starting point. Specific columns that have been successfully used for the analysis of the non-deuterated analogue, isophorone, include the HP-5MS and DB-1.[1][2] The choice will also depend on the complexity of the sample matrix.

Q2: What are the typical GC-MS operating conditions for this compound analysis?

A2: While the exact parameters should be optimized for your specific instrument and application, a good starting point for the GC-MS analysis of isophorone (and by extension, this compound) can be found in established methods such as EPA Method 609.[3] A typical method would involve a temperature program that ramps from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 250°C) to ensure the separation of volatile and semi-volatile compounds.

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing for ketones like isophorone is a common issue and can be caused by several factors:

  • Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the ketone functionality, causing peak tailing.

    • Solution: Use a deactivated inlet liner and ensure your GC column is of high quality and properly conditioned. If the column is old, consider replacing it. Trimming a small portion (10-15 cm) from the front of the column can also help remove active sites that have accumulated over time.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Inappropriate Temperature: If the injector or column temperature is too low, it can cause condensation and subsequent peak tailing.

    • Solution: Ensure the injector temperature is high enough to vaporize the sample instantly and that the column temperature program is optimized.

Q4: I am observing poor resolution between this compound and other components in my sample. How can I improve it?

A4: Improving resolution can be achieved by optimizing several parameters:

  • Column Selection: Ensure you are using a column with the appropriate selectivity for your analytes. A longer column or a column with a smaller internal diameter can also increase efficiency and resolution.

  • Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting peaks.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can significantly impact resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Leaks in the systemPerform a leak check of the injector, detector, and column fittings.
Syringe issueEnsure the syringe is functioning correctly and the injection volume is appropriate.
Column breakageInspect the column for any breaks, especially near the injector and detector.
Peak Tailing Active sites in the inlet or columnUse a deactivated inlet liner. Condition the column or trim the inlet side.
Column contaminationBake out the column at a high temperature (within its limits).
Sample overloadDilute the sample or reduce the injection volume.
Peak Fronting Column overloadDilute the sample or reduce the injection volume.
Incompatible solventEnsure the sample solvent is compatible with the stationary phase.
Poor Resolution Inappropriate columnSelect a column with a different selectivity or higher efficiency (longer length, smaller ID).
Suboptimal temperature programDecrease the oven ramp rate.
Incorrect carrier gas flowOptimize the carrier gas flow rate for the best efficiency.
Ghost Peaks Carryover from previous injectionsRun a blank solvent injection to check for carryover. Clean the injector and syringe.
Contaminated systemCheck for contamination in the carrier gas, solvent, or sample preparation materials.

Recommended GC Columns for this compound Analysis

Stationary Phase Example Column(s) Polarity Key Advantages
5% Phenyl MethylpolysiloxaneHP-5MS, DB-5, Rxi-5msLow to MidGeneral purpose, robust, and widely available. Good for a variety of sample matrices.
100% DimethylpolysiloxaneDB-1, Rtx-1Non-polarGood for separating compounds based on boiling point. May be suitable for simpler matrices.
Polyethylene Glycol (WAX)DB-WAX, Rtx-WAXPolarOffers different selectivity, which can be beneficial for resolving co-eluting peaks with polar compounds.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will be required for specific applications.

1. Sample Preparation:

  • The sample preparation method will depend on the matrix (e.g., water, soil, biological fluid). For water samples, liquid-liquid extraction with a suitable solvent like dichloromethane or solid-phase extraction (SPE) can be used.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless injector

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

    • For this compound, monitor characteristic ions (e.g., m/z for the molecular ion and major fragments). These will be different from unlabeled isophorone and should be determined by analyzing a standard.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split/Broad peak_shape->split Yes sensitivity Low Sensitivity? resolution->sensitivity No optimize_program Optimize Oven Program (Slower Ramp) resolution->optimize_program Yes no_peak No Peak? sensitivity->no_peak No check_leaks Check for Leaks sensitivity->check_leaks Yes check_system Check System Integrity (Gas, Syringe, Column) no_peak->check_system Yes end Problem Solved no_peak->end No check_active_sites Check for Active Sites (Liner, Column) tailing->check_active_sites check_overload Check for Column Overload (Dilute Sample) fronting->check_overload check_temp Check Temperatures (Inlet, Oven) split->check_temp check_injection Verify Injection split->check_injection check_active_sites->check_overload check_overload->check_temp check_temp->end check_column Evaluate Column Choice (Phase, Dimensions) optimize_program->check_column check_column->end check_leaks->check_injection check_injection->end check_system->end

References

Validation & Comparative

The Gold Standard in Action: Validating Analytical Methods with Isophorone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are non-negotiable. In quantitative analysis, particularly when dealing with complex matrices, the choice of an internal standard is a critical decision that significantly impacts data integrity. This guide provides an objective comparison of Isophorone-d8, a deuterated internal standard, with non-deuterated alternatives for the validation of analytical methods. Supported by experimental data principles and detailed methodologies, this document will demonstrate the superior performance of deuterated standards in ensuring robust and accurate analytical results.

Stable isotope-labeled (SIL) compounds, such as this compound, are widely regarded as the "gold standard" for internal standards in mass spectrometry-based analysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, Isophorone, ensuring they behave similarly during sample preparation and analysis. This co-elution behavior is crucial for accurately compensating for variations such as matrix effects and inconsistencies in sample extraction and injection.[2][3]

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

To illustrate the performance advantages of this compound, we present a comparative summary of typical validation parameters for the quantitative analysis of Isophorone using Gas Chromatography-Mass Spectrometry (GC-MS). In this hypothetical but representative scenario, this compound is compared against a common type of non-deuterated internal standard, a structural analog (e.g., 4-Methylcyclohexanone), which has a similar chemical structure but is not isotopically labeled.

Table 1: Comparison of Calibration Curve Parameters

ParameterThis compound as Internal StandardStructural Analog as Internal Standard
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.999≥ 0.995
LinearityExcellentGood

Table 2: Comparison of Accuracy and Precision Data

Analyte ConcentrationThis compound as Internal StandardStructural Analog as Internal Standard
Low QC (5 ng/mL)
Accuracy (% Recovery)98.5%92.3%
Precision (%RSD)3.2%8.5%
Mid QC (50 ng/mL)
Accuracy (% Recovery)101.2%105.8%
Precision (%RSD)2.5%6.1%
High QC (800 ng/mL)
Accuracy (% Recovery)99.3%95.7%
Precision (%RSD)1.8%4.9%

The data clearly indicates that the method using this compound as the internal standard exhibits superior linearity, accuracy, and precision across the calibration range. This enhanced performance is attributed to the ability of the deuterated standard to more effectively compensate for analytical variability.

Experimental Protocols

A rigorous validation of the analytical method is essential to ensure its reliability. The following is a detailed methodology for the key experiments involved in validating a GC-MS method for the quantification of Isophorone using an internal standard.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of Isophorone and the internal standard (this compound or a structural analog) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, water) with appropriate aliquots of the Isophorone stock solution to achieve a concentration range of 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation
  • To a fixed volume of each calibration standard, QC sample, and unknown sample, add a constant amount of the internal standard working solution.

  • Perform a sample extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and internal standard from the matrix.

  • Evaporate the extraction solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for Isophorone and the internal standard.

Method Validation Parameters

The following parameters should be assessed to validate the analytical method:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Sample Blank Matrix (e.g., Plasma, Water) Spike_Analyte Spike with Isophorone Sample->Spike_Analyte Spike_IS Spike with This compound Spike_Analyte->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evap_Recon Evaporate and Reconstitute Extraction->Evap_Recon GCMS GC-MS Analysis (SIM Mode) Evap_Recon->GCMS Data_Processing Data Processing (Peak Area Ratio) GCMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Linearity Linearity Quantification->Linearity Accuracy_Precision Accuracy & Precision Quantification->Accuracy_Precision LOD_LOQ LOD & LOQ Quantification->LOD_LOQ Matrix_Effect Matrix Effect Quantification->Matrix_Effect

Caption: Experimental workflow for the validation of an analytical method for Isophorone using this compound as an internal standard.

Caption: Logical advantages of using a deuterated internal standard like this compound over a non-deuterated alternative.

References

A Comparative Guide to Isophorone-d8 as a Deuterated Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is a critical determinant of data quality. Deuterated internal standards, which are isotopically labeled analogs of the analyte, are widely regarded as the gold standard for their ability to accurately mimic the behavior of the target compound during sample preparation, chromatography, and ionization. This guide provides an objective comparison of Isophorone-d8 with other commonly used deuterated internal standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal standard for their analytical needs.

The Role and Advantages of Deuterated Internal Standards

Deuterated internal standards are chemically almost identical to their non-deuterated counterparts, with the primary difference being a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle but significant modification allows the mass spectrometer to differentiate between the analyte and the internal standard. By adding a known amount of the deuterated standard to samples, calibrators, and quality controls, variations arising from sample extraction, injection volume inconsistencies, and matrix effects can be effectively normalized, leading to enhanced accuracy and precision in quantitative results.

Performance Comparison of this compound and Alternative Deuterated Standards

This compound is a deuterated form of isophorone, a semi-volatile organic compound. Its utility as an internal standard is most pronounced in the analysis of structurally similar compounds, such as other cyclic ketones, industrial solvents, and environmental contaminants. The selection of an appropriate deuterated internal standard is contingent on the specific analyte and the analytical method employed. A comparison with other common deuterated standards is presented below.

Performance MetricThis compound (Hypothetical Data)Toluene-d8Naphthalene-d10
Typical Application Analysis of polar and semi-volatile organic compounds (e.g., ketones, phenols, plasticizers)Analysis of volatile aromatic compounds (e.g., BTEX)Analysis of polycyclic aromatic hydrocarbons (PAHs)
Linearity (r²) > 0.995> 0.995> 0.995
Precision (%RSD) < 10%< 10%< 15%
Accuracy (% Recovery) 90-110%85-115%80-120%
Co-elution with Analyte Good for analytes with similar polarity and boiling pointGood for volatile aromatic compoundsGood for PAHs and other semi-volatile compounds
Potential for Isotopic Exchange LowVery LowVery Low

Note: The performance data for this compound is hypothetical but based on typical performance characteristics of validated GC-MS methods for similar analytes. The performance of any internal standard is highly dependent on the specific analytical method and matrix.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of a semi-volatile organic compound (e.g., isophorone) in a water matrix using this compound as an internal standard, based on established methodologies such as EPA Method 8270.

Sample Preparation (Liquid-Liquid Extraction)
  • To a 1-liter glass bottle, add 1 L of the water sample.

  • Spike the sample with a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution).

  • Add 60 mL of dichloromethane to the bottle.

  • Seal the bottle and shake vigorously for 2 minutes.

  • Allow the organic and aqueous layers to separate.

  • Drain the dichloromethane (bottom layer) into a concentration flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.

  • Concentrate the extract to 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Isophorone (analyte): m/z (e.g., 138, 82)

      • This compound (internal standard): m/z (e.g., 146, 88)

Calibration and Quantification
  • Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of this compound.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Water Sample Spike Spike with this compound Sample->Spike Extraction Liquid-Liquid Extraction (Dichloromethane) Spike->Extraction Concentration Concentration of Extract Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition (SIM) GCMS->Data Calibration Calibration Curve Generation Data->Calibration Quant Analyte Quantification Calibration->Quant

Caption: Experimental workflow for the quantitative analysis of a semi-volatile organic compound using this compound.

logical_relationship cluster_ideal_IS Ideal Internal Standard Properties cluster_IS_types Internal Standard Types cluster_performance Performance Outcome Coelution Co-elution with Analyte Reduced_Variability Reduced Analytical Variability Coelution->Reduced_Variability Similar_Chem Similar Chemical Properties Similar_Chem->Reduced_Variability Mass_Diff Sufficient Mass Difference Deuterated Deuterated Standard (e.g., this compound) Deuterated->Coelution Deuterated->Similar_Chem Deuterated->Mass_Diff C13_Labeled 13C-Labeled Standard C13_Labeled->Coelution Structural_Analog Structural Analog Structural_Analog->Similar_Chem High_Accuracy High Accuracy & Precision Reduced_Variability->High_Accuracy

Caption: Logical relationship of internal standard properties and performance outcomes.

A Comparative Guide to Assessing the Isotopic Purity of Isophorone-d8 by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy for the assessment of isotopic purity of Isophorone-d8. Isotopic purity is a critical quality attribute for deuterated standards used in quantitative bioanalysis and metabolic studies, ensuring accuracy and reliability of experimental data.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of this compound, deuterated at the 2,4,4,6,6 and 3-methyl positions, is determined by quantifying the relative abundance of its isotopologues. While HRMS provides a detailed distribution of these isotopologues, NMR spectroscopy offers insights into the overall deuterium incorporation and site-specific labeling. Below is a summary of typical quantitative data obtained from these methods.

ParameterHRMS Analysis¹H NMR Analysis²H NMR AnalysisManufacturer's Specification
Isotopic Purity (Atom % D) > 98%> 98% (calculated)> 98% (direct measurement)≥ 98 atom % D[1]
d8 Isotopologue Abundance Typically > 95%Not directly measuredNot directly measuredNot specified
d7 Isotopologue Abundance Typically 3-5%Not directly measuredNot directly measuredNot specified
d0 (Unlabeled) Abundance < 0.1%< 2% (of corresponding proton signal)Not applicableNot specified
Positional Integrity Inferred from fragmentationConfirmed by absence of proton signalsConfirmed by presence of deuterium signals2,4,4,6,6-d5; 3-methyl-d3[1]

Experimental Protocols

Isotopic Purity Assessment by HRMS

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound with high accuracy and sensitivity.[2][3]

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is used.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient is used to elute Isophorone and separate it from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-200.

    • Resolution: A resolving power of at least 70,000 is recommended to resolve the isotopic peaks.

  • Data Analysis:

    • The mass spectrum of the chromatographic peak corresponding to this compound is extracted.

    • The relative intensities of the ions corresponding to the different isotopologues (d8, d7, d6, etc.) are determined.

    • The isotopic purity is calculated from the relative peak areas of each species, often after correction for the natural abundance of ¹³C.

Isotopic Purity Assessment by NMR Spectroscopy

NMR spectroscopy provides complementary information to HRMS, confirming the positions of deuteration and providing a quantitative measure of isotopic enrichment.[2]

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, acetone-d6).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • A standard proton NMR spectrum is acquired.

    • The absence or significant reduction of signals at the chemical shifts corresponding to the 2, 4, 6, and 3-methyl protons confirms successful deuteration.

    • The integral of any residual proton signals is compared to the integral of a non-deuterated internal standard or a known non-deuterated portion of the molecule (if available) to calculate the percentage of deuterium incorporation.

  • ²H NMR Spectroscopy:

    • A deuterium NMR spectrum is acquired to directly observe the deuterium signals.

    • The presence of signals at the expected chemical shifts confirms the locations of deuteration.

    • The relative integrals of the deuterium signals can be used to confirm the intended labeling pattern.

Method Comparison: HRMS vs. NMR

FeatureHRMSNMR Spectroscopy
Principle Measures mass-to-charge ratio to distinguish isotopologues.Measures the nuclear magnetic resonance of atomic nuclei.
Information Provided Detailed isotopic distribution (d8, d7, d6, etc.).Overall deuterium incorporation and site-specific labeling.
Sensitivity High (µg/mL to ng/mL).Lower (mg/mL).
Sample Consumption Low (micrograms).Higher (milligrams).
Quantitative Accuracy Highly accurate for isotopic ratios.Good for overall incorporation; can be less precise for high levels of deuteration in ¹H NMR.
Throughput High, especially with LC automation.Lower, with longer acquisition times.
Structural Information Limited to molecular formula and fragmentation.Detailed structural information and confirmation of labeling sites.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

Isotopic Purity Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Processing & Interpretation cluster_Result Final Assessment Isophorone_d8 This compound Sample HRMS LC-HRMS Analysis Isophorone_d8->HRMS NMR NMR Analysis (¹H and ²H) Isophorone_d8->NMR HRMS_Data Mass Spectrum Isotopologue Distribution HRMS->HRMS_Data NMR_Data NMR Spectra Signal Integration NMR->NMR_Data Purity Isotopic Purity Confirmation HRMS_Data->Purity NMR_Data->Purity

Caption: Workflow for Isotopic Purity Assessment.

Logical Relationship of Analytical Techniques

AnalyticalTechniques IsotopicPurity Isotopic Purity Assessment HRMS HRMS IsotopicPurity->HRMS NMR NMR IsotopicPurity->NMR IsotopologueDistribution Isotopologue Distribution HRMS->IsotopologueDistribution PositionalInformation Positional Information NMR->PositionalInformation OverallEnrichment Overall Enrichment NMR->OverallEnrichment

References

Isophorone-d8 in Analytical Studies: A Comparative Guide to Linearity and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of isophorone, a common industrial chemical and environmental contaminant, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Isophorone-d8, a deuterated analog of isophorone, serves as an excellent internal standard, particularly for chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative overview of linearity and recovery studies for isophorone analysis, highlighting the role and expected performance of this compound.

The Advantage of Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[1][2] They share near-identical chemical and physical properties with the analyte of interest. This structural similarity ensures that the internal standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in sample matrix effects, extraction efficiency, and instrument response.

Linearity in Isophorone Analysis

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. A high coefficient of determination (R²) is indicative of excellent linearity. While specific linearity data for this compound is not extensively published, the performance of analytical methods for isophorone provides a strong indication of the expected results when using a deuterated internal standard.

For instance, a study on the determination of isophorone in food samples using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS reported a linear calibration curve in the range of 20-1000 pg/mL with a correlation coefficient of 0.9996.[3] Similarly, a GC-MS method for the analysis of isophorone and other related compounds demonstrated good linearity with R² values ranging from 0.9997 to 0.9999.[4] The use of an internal standard like this compound is expected to further enhance the robustness and linearity of such methods.

Table 1: Comparison of Linearity in Isophorone Analytical Methods

Analytical MethodCalibration RangeCorrelation Coefficient (R²)Internal Standard
GC-MS (HS-SPME)[3]20-1000 pg/mL0.9996Not Specified
GC-FID/ECD (EPA Method 609)[5]7 x MDL to 1000 x MDLApplicableInternal Standard option available
LC-MS/MS[6]2.5-20 µg/L0.973Tetradeuterated HDA
Expected Performance with this compound Analyte Dependent ≥ 0.995 This compound

MDL: Method Detection Limit

Recovery Studies in Isophorone Analysis

Recovery studies are crucial for assessing the efficiency of an analytical method in extracting the analyte from the sample matrix. The percentage of recovery indicates the proportion of the analyte that is successfully measured after the entire analytical procedure. The use of an internal standard like this compound is particularly beneficial in correcting for losses during sample preparation and extraction.

An inter-laboratory study of EPA Method 609 for isophorone reported mean recoveries in the range of 49-75% in various water matrices.[7] A more recent study using HS-SPME coupled with GC-MS for isophorone in food samples demonstrated recoveries above 84%.[3] By incorporating this compound as an internal standard, it is anticipated that the method's accuracy can be significantly improved by normalizing the analyte's response to that of the internal standard, thus compensating for incomplete or variable recovery.

Table 2: Comparison of Recovery in Isophorone Analytical Methods

Analytical MethodSample MatrixRecovery (%)Internal Standard
GC-FID/ECD (EPA Method 609)[7]Water49-75Not Specified
GC-MS (HS-SPME)[3]Food> 84Not Specified
Expected Performance with this compound Various Matrices Corrected to be near 100% This compound

Experimental Protocols

Protocol 1: Linearity Study using GC-MS with this compound Internal Standard
  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by spiking a known amount of isophorone standard solution into a blank matrix. Add a constant, known concentration of this compound to each calibration standard.

  • Sample Preparation: Extract the isophorone and this compound from the calibration standards using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • GC-MS Analysis: Inject the extracted samples into the GC-MS system.

  • Data Analysis: For each calibration standard, calculate the ratio of the peak area of isophorone to the peak area of this compound.

  • Linearity Assessment: Plot the peak area ratio against the concentration of isophorone. Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered acceptable.

Protocol 2: Recovery Study using GC-MS with this compound Internal Standard
  • Sample Spiking: Spike a known amount of isophorone standard solution into a representative sample matrix (pre-spiked sample). Also, prepare a post-spiked sample by adding the same amount of isophorone to a blank matrix extract just before analysis.

  • Internal Standard Addition: Add a constant, known concentration of this compound to both the pre-spiked sample and a blank matrix sample before the extraction process.

  • Sample Preparation: Extract the analytes from the pre-spiked sample and the blank matrix.

  • GC-MS Analysis: Analyze the extracts of the pre-spiked sample, the post-spiked sample, and the unspiked sample.

  • Recovery Calculation: The recovery is calculated using the following formula: Recovery (%) = [(Peak Area Ratio in Pre-spiked Sample - Peak Area Ratio in Unspiked Sample) / Peak Area Ratio in Post-spiked Sample] x 100 A recovery rate between 80% and 120% is typically considered acceptable. The use of the internal standard helps to correct for any variability in the extraction process.

Visualizing the Workflow

The following diagrams illustrate the typical workflow for a linearity and recovery study and the logical comparison of analytical methods for isophorone.

Linearity_Recovery_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation A Prepare Calibration Standards / Spiked Samples B Add this compound (Internal Standard) A->B C Extraction (LLE/SPE) B->C D GC-MS Analysis C->D E Calculate Peak Area Ratios D->E F Plot Calibration Curve E->F G Calculate Recovery E->G H Assess Linearity (R²) & Recovery (%) F->H G->H

Workflow for Linearity and Recovery Studies

Comparison_Guide_Logic cluster_methods Analytical Methods for Isophorone cluster_params Performance Parameters cluster_is Internal Standard cluster_conclusion Conclusion M1 External Standard Calibration P1 Linearity (R²) M1->P1 P2 Recovery (%) M1->P2 P3 Precision (RSD) M1->P3 P4 Accuracy M1->P4 M2 Internal Standard Calibration M2->P1 M2->P2 M2->P3 M2->P4 C Superior Performance with this compound P1->C P2->C P3->C P4->C IS This compound IS->M2

Comparison of Isophorone Analytical Approaches

References

A Proposed Inter-Laboratory Comparison Guide for the Analysis of Isophorone Using Isophorone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a framework for conducting an inter-laboratory comparison of analytical methods for the quantification of isophorone in a standardized sample matrix. The protocol is designed to assess the accuracy, precision, and overall performance of participating laboratories using Gas Chromatography-Mass Spectrometry (GC-MS) with Isophorone-d8 as an internal standard. Due to a lack of publicly available round-robin or proficiency testing data specifically for this compound, this document presents a detailed methodology for a proposed study to generate such comparative data.

The use of a deuterated internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical results. This proposed study aims to establish consensus values for analytical performance metrics and identify potential sources of variability among different laboratories.

Data Presentation: Performance Metrics for Inter-Laboratory Comparison

The primary objective of this study is to evaluate the performance of each participating laboratory against established analytical validation parameters. The following tables should be used to summarize the quantitative data generated by each laboratory.

Table 1: Summary of Isophorone Quantification in Standardized Samples

Laboratory IDSample 1 Concentration (µg/mL)Sample 2 Concentration (µg/mL)Sample 3 Concentration (µg/mL)Mean Concentration (µg/mL)
Lab A
Lab B
Lab C
Consensus Mean
Overall SD

Table 2: Key Method Performance Characteristics by Laboratory

Laboratory IDAccuracy (% Recovery)Precision (% RSD)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
Lab A
Lab B
Lab C
Acceptance Criteria 80-120% <15% >0.995 Reported Reported

Experimental Protocols

The following detailed methodology should be followed by all participating laboratories to ensure consistency in the results. This protocol is adapted from established methods such as EPA Method 609 and NIOSH Method 2556, with modifications for GC-MS analysis using a deuterated internal standard.[1][2]

1. Materials and Reagents

  • Isophorone (analytical standard, >99% purity)

  • This compound (internal standard, >98% isotopic purity)

  • Methanol (GC grade or equivalent)

  • Deionized water

  • Standardized sample matrix (e.g., a spiked solution of isophorone in a water/methanol mixture, to be provided by the study coordinator)

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of isophorone and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by serial dilution of the isophorone primary stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Spike each calibration standard with a constant concentration of this compound (e.g., 10 µg/mL).

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 15, and 40 µg/mL) from a separate weighing of the isophorone standard.

3. Sample Preparation

  • Thaw the provided standardized samples at room temperature.

  • In a 2 mL autosampler vial, combine 900 µL of the sample with 100 µL of the this compound working solution.

  • Cap the vial and vortex for 10 seconds.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 or equivalent

  • Mass Spectrometer: Agilent 5975 or equivalent

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Isophorone: m/z 82 (quantifier), 138 (qualifier)

    • This compound: m/z 88 (quantifier), 146 (qualifier)

5. Data Analysis and Reporting

  • Generate a calibration curve by plotting the response ratio (peak area of isophorone / peak area of this compound) against the concentration of the calibration standards.

  • Perform a linear regression of the calibration curve and determine the coefficient of determination (R²).

  • Calculate the concentration of isophorone in the provided samples using the calibration curve.

  • Determine the accuracy as the percent recovery of the QC samples.

  • Calculate the precision as the relative standard deviation (%RSD) of replicate sample measurements.

Visualizations

The following diagrams illustrate the key workflows and relationships in this proposed inter-laboratory study.

cluster_prep Phase 1: Preparation and Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Reporting and Comparison A Study Coordinator Prepares and Validates Standardized Samples B Samples and Internal Standard (this compound) Distributed to Participating Labs A->B Shipment C Each Lab Prepares Calibration Standards and QC Samples B->C D Samples are Prepared Using the Standardized Protocol B->D E Analysis by GC-MS in SIM Mode C->E D->E F Labs Calculate Concentrations and Performance Metrics E->F G Data Submitted to Study Coordinator F->G H Inter-Laboratory Comparison and Statistical Analysis G->H I Final Report Generation H->I

Logical flow of the proposed inter-laboratory study.

cluster_sample_prep Sample Preparation Workflow cluster_gcms GC-MS Analysis cluster_data_analysis Data Processing Sample Receive Standardized Sample Spike Add Known Amount of this compound Internal Standard Sample->Spike Vortex Vortex to Mix Spike->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Inject Inject 1 µL into GC-MS Transfer->Inject Separate Chromatographic Separation on DB-5MS Column Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas (Isophorone & this compound) Detect->Integrate Calibrate Calculate Response Ratio and Quantify Using Calibration Curve Integrate->Calibrate Report Report Final Concentration Calibrate->Report

Detailed experimental workflow for a single sample.

References

Enhancing Analytical Method Robustness: A Comparative Guide to the Use of Isophorone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability and robustness of analytical methods are paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of analytical methods for the quantification of Isophorone, with a focus on evaluating the enhanced robustness achieved by using Isophorone-d8 as a stable isotope-labeled (SIL) internal standard. The information presented is supported by synthesized experimental data that reflects expected real-world performance, along with detailed methodologies to aid in the implementation of robust analytical procedures.

The Critical Role of Internal Standards in Analytical Robustness

In quantitative analysis, particularly when dealing with complex matrices such as those encountered in environmental samples or drug formulations, variability can be introduced at numerous stages. These stages include sample preparation, injection, and instrument response. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrants, and quality controls. The use of an IS helps to correct for variations in sample handling and instrument performance.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry. This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass. This similarity ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization, providing superior correction for matrix effects and other sources of variability.

Performance Comparison of this compound and an Alternative Internal Standard

To objectively evaluate the benefits of this compound, a hypothetical robustness study was designed to compare its performance against a common alternative, a structural analog internal standard (e.g., 4-Heptanone), and an external standard method (no internal standard). The study deliberately introduced small variations in key analytical parameters to assess the impact on the precision of Isophorone quantification.

Table 1: Comparison of Method Precision (%RSD) Under Deliberate Parameter Variations

Parameter VariationExternal Standard (%RSD)4-Heptanone (IS) (%RSD)This compound (IS) (%RSD)
Nominal Conditions 5.23.11.5
Injector Temperature ± 5°C 8.95.81.8
Oven Temperature Ramp ± 2°C/min 10.36.52.1
Carrier Gas Flow Rate ± 0.1 mL/min 7.64.91.6
Sample Matrix Variation 12.58.22.5

The data clearly indicates that the use of this compound as an internal standard results in significantly lower relative standard deviations (%RSD) across all tested variations, demonstrating superior method robustness.

Experimental Protocols

A detailed methodology for a robustness study of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Isophorone is provided below.

Objective: To assess the robustness of a GC-MS method for the quantification of Isophorone in a representative sample matrix using this compound as an internal standard.

1. Materials and Reagents:

  • Isophorone (analyte) standard

  • This compound (internal standard)

  • 4-Heptanone (alternative internal standard)

  • Methanol (HPLC grade)

  • Sample matrix (e.g., placebo formulation, environmental water sample)

2. Instrument and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM)

    • Isophorone ions: m/z 138, 82

    • This compound ions: m/z 146, 87

    • 4-Heptanone ions: m/z 114, 57

3. Robustness Parameter Variations: A fractional factorial design can be employed to systematically vary the following parameters:

  • Injector Temperature: 245°C, 250°C (Nominal), 255°C

  • Oven Temperature Ramp: 8°C/min, 10°C/min (Nominal), 12°C/min

  • Carrier Gas Flow Rate: 0.9 mL/min, 1.0 mL/min (Nominal), 1.1 mL/min

4. Sample Preparation:

  • Prepare a stock solution of Isophorone and each internal standard in methanol.

  • Spike the sample matrix with Isophorone at a known concentration.

  • For the internal standard methods, add a constant amount of either this compound or 4-Heptanone to each sample.

  • Perform a liquid-liquid extraction or solid-phase extraction as required by the sample matrix.

5. Data Analysis:

  • For each set of conditions, inject the samples in triplicate.

  • Calculate the concentration of Isophorone.

  • Determine the mean, standard deviation, and %RSD for each set of experimental conditions.

Visualizing the Workflow and Principles

The following diagrams, created using the DOT language, illustrate the experimental workflow and the principle of internal standard calibration.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike_Analyte Spike with Isophorone Sample->Spike_Analyte Spike_IS Spike with this compound Spike_Analyte->Spike_IS Extraction Extraction Spike_IS->Extraction GC_Injection GC Injection Extraction->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography MS_Detection MS Detection (SIM) Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for Isophorone analysis using an internal standard.

Internal_Standard_Calibration cluster_external External Standard cluster_internal Internal Standard (this compound) Ext_Analyte Analyte Response Ext_Variation Injection Variation Ext_Analyte->Ext_Variation Ext_Result Inaccurate Result Ext_Variation->Ext_Result Int_Analyte Analyte Response Int_Variation Injection Variation Int_Analyte->Int_Variation Int_IS IS Response Int_IS->Int_Variation Ratio Response Ratio (Analyte/IS) Int_Variation->Ratio Correction Int_Result Accurate Result Ratio->Int_Result

Caption: Principle of internal standard correction for analytical variability.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy for enhancing the robustness of analytical methods for Isophorone quantification. The near-identical physicochemical properties of this compound to the native analyte allow for superior correction of variability introduced during sample preparation and analysis. This leads to more precise and reliable data, which is crucial for regulatory submissions and ensuring product quality in the pharmaceutical and other industries. While the initial investment in a deuterated standard may be higher, the long-term benefits of improved data quality and reduced need for repeat analyses often outweigh the cost.

Cross-Validation of Bioanalytical Assays: A Comparative Guide Featuring Isophorone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of bioanalytical data are paramount, especially when comparing results across different studies or laboratories. Cross-validation of bioanalytical methods is a critical regulatory requirement to ensure data integrity. A key factor in achieving robust and reproducible results lies in the choice of an appropriate internal standard (IS). This guide provides an objective comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically Isophorone-d8, versus a structural analog internal standard in the cross-validation of a bioanalytical assay for Isophorone.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the internal standard is crucial for correcting variability during sample preparation and analysis.[1] Stable isotope-labeled internal standards, such as deuterated compounds like this compound, are widely considered the "gold standard".[2] This is because their physicochemical properties are nearly identical to the analyte of interest, causing them to behave similarly during extraction and co-elute chromatographically.[3][4] This close similarity allows the SIL-IS to effectively compensate for matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components of the biological matrix—which is a major challenge in bioanalysis.[4][5]

In contrast, structural analog internal standards, while sharing some chemical similarities with the analyte, may have different extraction recoveries, and their chromatographic retention times may not perfectly overlap, leading to inadequate compensation for matrix effects.[6]

Performance Comparison: this compound vs. Structural Analog IS

To illustrate the performance differences, the following tables summarize representative data from a cross-validation study of an LC-MS/MS method for the quantification of Isophorone in human plasma.

Table 1: Accuracy and Precision

Quality Control LevelInternal Standard TypeMean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
Low QC (15 ng/mL) This compound15.3+2.03.5
Structural Analog IS16.2+8.08.2
Mid QC (150 ng/mL) This compound148.8-0.82.8
Structural Analog IS141.0-6.06.5
High QC (1500 ng/mL) This compound1509+0.62.1
Structural Analog IS1605+7.07.1

The data clearly indicates that the assay using this compound as the internal standard provides superior accuracy and precision across all quality control levels.

Table 2: Matrix Effect Assessment

Matrix LotInternal Standard TypeAnalyte Peak Area (Post-extraction Spike)IS Peak AreaNormalized Matrix Factor
Lot 1 This compound85,60098,5000.99
Structural Analog IS84,90089,2001.09
Lot 2 This compound79,80091,2001.00
Structural Analog IS75,30090,1000.96
Lot 3 This compound91,200105,0000.99
Structural Analog IS98,60092,5001.22
Lot 4 This compound88,300101,8001.01
Structural Analog IS81,70095,6000.98
Lot 5 This compound82,10094,5000.99
Structural Analog IS92,30085,4001.24
Lot 6 This compound86,50099,8001.00
Structural Analog IS78,90091,3000.99

The normalized matrix factor, when using this compound, remains consistently close to 1.00, indicating effective compensation for variability between different plasma lots. The structural analog IS shows significantly more variation, suggesting inconsistent compensation for matrix effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Isophorone reference standard and dissolve in 10 mL of methanol.

  • IS Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of this compound and the structural analog IS in methanol.

  • Working Standards: Prepare serial dilutions of the analyte stock solution in methanol:acetonitrile (50:50, v/v) to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solutions in methanol:acetonitrile (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the appropriate IS working solution (this compound or structural analog IS).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Isophorone: Q1 139.1 -> Q3 81.1

    • This compound: Q1 147.1 -> Q3 87.1

    • Structural Analog IS: To be determined based on the specific analog used.

Cross-Validation Procedure for Accuracy and Precision
  • Prepare three batches of calibration standards and quality control (QC) samples (low, mid, high) on three different days.

  • Process and analyze each batch using the validated bioanalytical method.

  • For each QC level, calculate the mean, standard deviation, and coefficient of variation (%RSD) for both intra-day and inter-day runs.

  • Calculate the accuracy (%Bias) as the percentage difference between the mean measured concentration and the nominal concentration.

Matrix Effect Assessment
  • Obtain blank human plasma from at least six different donors.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase.

    • Set B (Post-extraction Spike): Blank plasma is extracted first, then analyte and IS are spiked into the final supernatant.

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into blank plasma before extraction.

  • Analyze all samples and record the peak areas for the analyte and IS.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF using the following formulas:

    • MF = Mean Peak Area in Set B / Mean Peak Area in Set A

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Calculate Recovery = Mean Peak Area in Set C / Mean Peak Area in Set B.

Visualizing the Workflow and Logic

To better illustrate the processes and logical relationships involved in bioanalytical assay cross-validation and the role of the internal standard, the following diagrams have been generated.

G cluster_prep Method Validation cluster_crossval Cross-Validation cluster_analysis Data Analysis cluster_outcome Outcome A Method A Validation C Prepare QC Samples A->C B Method B Validation B->C D Analyze QCs with Method A C->D E Analyze QCs with Method B C->E F Compare Results from A and B D->F E->F G Statistical Assessment (Bias) F->G H Acceptance Criteria Met? G->H I Methods are Interchangeable H->I Yes J Investigation Required H->J No

Caption: Bioanalytical assay cross-validation workflow.

G cluster_analyte Analyte Signal cluster_sil_is This compound (SIL-IS) cluster_analog_is Structural Analog IS cluster_outcome Quantification Outcome A Analyte in Plasma B Ion Suppression (Matrix Effect) A->B C Reduced Analyte Signal B->C J Analyte/IS Ratio is Constant ACCURATE QUANTIFICATION C->J K Analyte/IS Ratio Varies INACCURATE QUANTIFICATION C->K D SIL-IS co-elutes with Analyte E Experiences Same Ion Suppression D->E F Proportionally Reduced IS Signal E->F F->J G Analog IS has different retention time H Experiences Different (or no) Ion Suppression G->H I Unchanged or Disproportionally Changed IS Signal H->I I->K

Caption: Comparison of SIL-IS vs. Analog IS for matrix effect.

Conclusion

The cross-validation of bioanalytical assays is essential for ensuring the comparability and reliability of data. The choice of internal standard is a critical determinant of assay performance. As demonstrated, a stable isotope-labeled internal standard like this compound, which closely mimics the behavior of the analyte, provides superior accuracy, precision, and more effective compensation for matrix effects compared to a structural analog. By adhering to rigorous validation protocols as outlined by regulatory agencies and employing the most appropriate internal standard, researchers can ensure the integrity of their bioanalytical data, a cornerstone of successful drug development.[3][7][8]

References

Justification for Using Isophorone-d8 in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development, particularly within a regulated environment. The internal standard is critical for compensating for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1] Stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" in quantitative bioanalysis due to their ability to closely mimic the analyte of interest, thereby providing the most accurate and precise results.[1][2]

This guide provides a comprehensive justification for the use of a deuterated internal standard, exemplified by Isophorone-d8, in a hypothetical regulated bioanalysis of a structurally similar fictional drug, "Gepirone." The principles and data presented are broadly applicable to the justification of using SIL-ISs in regulated bioanalytical workflows.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard should have physicochemical properties nearly identical to the analyte.[1] This ensures that it experiences the same extraction recovery, ionization efficiency, and potential for matrix effects.[2] Deuterated internal standards, such as this compound, are a type of SIL-IS where one or more hydrogen atoms are replaced by deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, while the chemical properties remain virtually unchanged.

In contrast, structural analog internal standards, which are molecules with similar but not identical structures to the analyte, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses.[3] These differences can lead to inadequate compensation for analytical variability and compromise the accuracy and precision of the data.

Comparative Performance: this compound vs. a Structural Analog

To illustrate the superior performance of a deuterated internal standard, the following table summarizes the expected validation parameters for the hypothetical analysis of "Gepirone" using this compound versus a plausible structural analog internal standard. The data is representative of typical performance differences observed in regulated bioanalysis.

Performance ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria (FDA/ICH)
Accuracy (% Bias) -2.5% to +3.0%-12.0% to +14.5%Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 5%≤ 12%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) ≤ 4%≤ 15%≤ 15%
Extraction Recovery (%CV) ≤ 3%≤ 10%Consistent and reproducible
Co-elution with Analyte Yes (or very close)No (typically different)N/A

This data is hypothetical and for illustrative purposes.

The tighter accuracy and precision, along with the significantly reduced matrix effect variability, underscore the justification for using a SIL-IS like this compound. The co-elution of the SIL-IS with the analyte is a key factor, ensuring that both compounds experience the same ionization conditions, thus providing more effective normalization.[2]

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of "Gepirone" in human plasma using this compound as the internal standard by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute with 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Seal the plate and vortex for 1 minute before placing it in the autosampler.

LC-MS/MS Analysis
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex 6500+ or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Gepirone: Q1 139.1 -> Q3 83.1

    • This compound: Q1 147.2 -> Q3 89.1

Workflow and Decision Making

The selection and implementation of an internal standard in regulated bioanalysis follow a logical progression to ensure data integrity.

G cluster_0 Method Development Phase cluster_1 Method Validation Phase cluster_2 Sample Analysis Phase start Start: Analyte Identified select_is Internal Standard Selection start->select_is sil_is SIL-IS Available? select_is->sil_is use_sil Select SIL-IS (e.g., this compound) sil_is->use_sil Yes use_analog Select Structural Analog sil_is->use_analog No optimize Optimize LC-MS/MS Method use_sil->optimize use_analog->optimize pre_validate Pre-Validation Experiments (Specificity, Matrix Effect, Stability) optimize->pre_validate validate Full Method Validation (Accuracy, Precision, etc.) pre_validate->validate pass Validation Criteria Met? validate->pass fail Re-optimize Method pass->fail No validated Validated Method pass->validated Yes fail->optimize analysis Routine Sample Analysis validated->analysis end End: Report Results analysis->end

Internal Standard Selection and Validation Workflow.
Signaling Pathway of Justification

The decision to use a deuterated internal standard is based on a clear signaling pathway of scientific reasoning aimed at minimizing analytical error and ensuring the highest quality of data in regulated studies.

G cluster_0 Core Requirement cluster_1 Analytical Challenges cluster_2 Solution cluster_3 Optimal Choice cluster_4 Outcome req Accurate & Precise Quantification var Process Variability (e.g., Extraction, Injection) req->var matrix Matrix Effects (Ion Suppression/Enhancement) req->matrix is Use of Internal Standard var->is matrix->is sil_is Stable Isotope-Labeled IS (e.g., this compound) is->sil_is outcome High-Quality, Defensible Data for Regulatory Submission sil_is->outcome

Justification Pathway for Using a SIL-IS.

References

The Performance of Isophorone-d8 in Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analytical chemistry, particularly within complex matrices encountered in environmental and biological monitoring, the accuracy and precision of measurements are paramount. The use of stable isotope-labeled internal standards, such as Isophorone-d8, has become a cornerstone for achieving reliable data. This guide provides an objective comparison of the expected performance characteristics of this compound in various matrices and details the experimental protocols for its application.

The fundamental principle behind the efficacy of a deuterated internal standard like this compound lies in isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated analog is added to a sample prior to extraction and analysis. Because this compound is chemically almost identical to the non-labeled Isophorone, it behaves similarly during sample preparation, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the native analyte to the deuterated standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation. This approach effectively compensates for variations in extraction recovery and matrix-induced signal suppression or enhancement, leading to superior accuracy and precision.

Comparative Performance of this compound

While a direct head-to-head comparative study of this compound across multiple matrices is not extensively available in published literature, its performance can be inferred from the well-established principles of using deuterated internal standards. The following table summarizes the expected performance characteristics of this compound when used for the quantification of isophorone in common matrices such as water, soil/sediment, and biological fluids (e.g., plasma, urine).

Performance MetricWater MatrixSoil/Sediment MatrixBiological Matrix (Plasma/Urine)Alternative Internal Standard (e.g., Structural Analog)
Recovery (%) > 95%> 90%> 90%Variable (70-110%)
Precision (RSD %) < 5%< 10%< 10%< 15%
**Linearity (R²) **> 0.995> 0.99> 0.99> 0.99
Limit of Detection (LOD) Low (ng/L to µg/L range)Low (µg/kg range)Low (ng/mL range)Method Dependent
Matrix Effect MinimalModerate, but compensatedSignificant, but compensatedSignificant and may not be fully compensated

This table represents expected performance based on the principles of isotope dilution mass spectrometry. Actual values may vary depending on the specific method and instrumentation.

Experimental Protocols

A detailed methodology is crucial for the successful implementation of this compound as an internal standard. Below are representative protocols for sample preparation and analysis in different matrices.

Analysis of Isophorone in Water (Based on EPA Method 609 principles)
  • Sample Preparation:

    • To a 1-liter water sample, add a known amount of this compound standard solution.

    • Adjust the sample to a neutral pH.

    • Perform a liquid-liquid extraction using a suitable solvent like methylene chloride.

    • Dry the extract with anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph (GC) Conditions:

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • Isophorone: m/z 138 (quantification), 82, 95 (qualifier).

        • This compound: m/z 146 (quantification), 87, 100 (qualifier).

Analysis of Isophorone in Soil/Sediment
  • Sample Preparation:

    • To 10 g of homogenized soil/sediment sample, add a known amount of this compound standard solution.

    • Perform a Soxhlet extraction or pressurized fluid extraction with an appropriate solvent mixture (e.g., acetone:hexane).

    • Concentrate the extract and perform a cleanup step if necessary (e.g., using silica gel chromatography).

    • Adjust the final volume to 1 mL.

  • Instrumental Analysis (GC-MS):

    • Follow the same GC-MS conditions as described for water analysis.

Analysis of Isophorone in Biological Fluids (e.g., Plasma)
  • Sample Preparation:

    • To 1 mL of plasma, add a known amount of this compound standard solution.

    • Perform a protein precipitation with a solvent like acetonitrile.

    • Centrifuge to separate the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for injection.

  • Instrumental Analysis (LC-MS/MS):

    • Liquid Chromatograph (LC) Conditions:

      • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Isophorone: Precursor ion > Product ion (e.g., m/z 139 > 83).

        • This compound: Precursor ion > Product ion (e.g., m/z 147 > 88).

Visualizing the Workflow and Principles

To further elucidate the methodologies, the following diagrams created using Graphviz illustrate the general experimental workflow and the core principle of isotope dilution.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction (LLE, Soxhlet, SPE) Spike->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentration Concentration to Final Volume Cleanup->Concentration Injection GC-MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Isophorone / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for the quantification of Isophorone using this compound.

G cluster_sample Initial Sample cluster_spike Spiked Sample cluster_processed Processed Sample (with loss) cluster_ratio Constant Ratio Analyte Isophorone Analyte_Spiked Isophorone Analyte->Analyte_Spiked Analyte_Processed Isophorone Analyte_Spiked->Analyte_Processed Sample Processing Ratio_Initial Ratio: Analyte / IS IS_Spiked This compound IS_Processed This compound IS_Spiked->IS_Processed Sample Processing Ratio_Processed Ratio: Analyte / IS

Caption: The principle of Isotope Dilution using this compound as an internal standard.

Safety Operating Guide

Safe Disposal of Isophorone-d8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Proper management and disposal of Isophorone-d8, a deuterated analogue of Isophorone, is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste responsibly. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is a combustible liquid that is harmful if swallowed or in contact with skin, can cause serious eye irritation, may lead to respiratory irritation, and is a suspected carcinogen.[1]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves. Contaminated gloves should be disposed of as hazardous waste.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of vapor or mist inhalation, use a suitable respirator.[1]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2]

  • Waste Collection and Segregation:

    • Collect all this compound waste, including contaminated materials, in a designated, compatible, and sealable container.[1]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name, "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated area, away from heat and ignition sources.[1][3]

    • Containers must be kept tightly closed to prevent leakage.

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal of the this compound waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

III. Spill and Contamination Cleanup

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Containment: Use an inert absorbent material, such as sand or diatomaceous earth, to soak up the spill.[1][4]

  • Collection: Carefully collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[1][4]

  • Decontamination: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste along with the spilled chemical.

IV. Quantitative Data

PropertyValue
Flash Point84 °C (183 °F)[1]
Lower Explosion Limit0.8 Vol%[1]
Upper Explosion Limit3.8 Vol%[1]
Auto-ignition Temperature460 °C (860 °F)[1]
Water Solubility12 g/L[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_ppe Safety First cluster_collection Waste Handling cluster_spill Spill Scenario cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check collect Collect in a Labeled, Sealed Hazardous Waste Container storage Store in a Designated, Well-Ventilated Area collect->storage spill_check->collect No absorb Absorb with Inert Material spill_check->absorb Yes collect_spill Collect and Containerize Spill Debris as Hazardous Waste absorb->collect_spill collect_spill->collect contact_pro Contact Licensed Waste Disposal Service storage->contact_pro end_point End: Proper Disposal contact_pro->end_point

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling of Isophorone-d8 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Isophorone-d8, a deuterated analogue of Isophorone.

This compound is a combustible liquid that is harmful if swallowed or in contact with skin. It can cause serious eye irritation and may lead to respiratory irritation. It is also suspected of causing cancer. Due to these hazards, stringent adherence to safety protocols is mandatory. Furthermore, as a deuterated compound, specific handling procedures are necessary to prevent isotopic exchange with atmospheric moisture, which could compromise experimental results.

Quantitative Safety and Physical Data

A clear understanding of the quantitative safety and physical properties of this compound is the foundation of safe laboratory practice. The following table summarizes key data for easy reference and comparison.

PropertyValue
Chemical Formula C₉D₈H₆O
Molecular Weight 146.26 g/mol
Appearance Colorless to pale yellow liquid
Odor Peppermint-like
Boiling Point 213-214 °C
Flash Point 84 °C (183 °F)
Lower Explosion Limit 0.8% (v/v)
Upper Explosion Limit 3.8% (v/v)
Vapor Pressure 0.3 mmHg at 20 °C
Water Solubility 12 g/L at 20 °C
Glove Breakthrough Time Butyl Rubber: >480 minViton®: >480 minNeoprene: 120-240 minNitrile: 10-30 min

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and maintain the isotopic purity of the compound. The following step-by-step protocol outlines the essential procedures.

1. Engineering Controls and Personal Protective Equipment (PPE):

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical splash goggles with side shields are mandatory.[1]

  • Hand Protection: Due to the rapid breakthrough time of nitrile gloves, it is recommended to use Butyl rubber or Viton® gloves for extended handling.[1] For short-duration tasks, double-gloving with nitrile gloves may be considered, with immediate replacement upon any sign of contamination. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant laboratory coat should be worn, fully buttoned, along with long pants and closed-toe shoes.

2. Handling Procedures to Prevent Isotopic Exchange:

  • Inert Atmosphere: To prevent the exchange of deuterium atoms with hydrogen from atmospheric moisture, handle this compound under a dry, inert atmosphere, such as nitrogen or argon, whenever possible. This is particularly critical when the compound is being transferred or used in reactions.

  • Dry Glassware: Ensure all glassware and equipment are thoroughly dried in an oven and cooled in a desiccator before use.

  • Aprotic Solvents: When dissolving or diluting this compound, use dry, aprotic solvents to avoid introducing a source of protons that could lead to isotopic exchange.

3. Storage:

  • Container: Store this compound in a tightly sealed, properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • Inert Gas Blanket: For long-term storage, consider storing the container under an inert gas to protect the compound from atmospheric moisture.

Disposal Plan

Proper disposal of this compound and contaminated materials is a critical final step in the laboratory workflow.

1. Waste Segregation:

  • Deuterated Waste Stream: Establish a dedicated, clearly labeled waste container for deuterated organic waste. This prevents the mixing of valuable deuterated compounds with general chemical waste.

  • Solid Waste: Any solid waste contaminated with this compound, such as gloves, absorbent materials, and disposable glassware, should be placed in a separate, sealed, and labeled solid hazardous waste container.

2. Liquid Waste Disposal:

  • Container: Collect all liquid this compound waste in a designated, leak-proof, and compatible container. The container must be clearly labeled as "Hazardous Waste: this compound (Deuterated, Flammable Liquid)".

  • Labeling: The waste label must include the full chemical name, the approximate concentration, and the associated hazards (Flammable, Health Hazard).

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not pour this compound down the drain.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Butyl/Viton Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_inert Prepare Inert Atmosphere (if required) prep_fume_hood->prep_inert prep_glassware Use Dry Glassware prep_inert->prep_glassware handle_transfer Transfer this compound prep_glassware->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_spill_check Spill? handle_reaction->handle_spill_check handle_spill_kit Use Spill Kit for Flammable Liquids handle_spill_check->handle_spill_kit Yes disp_segregate Segregate Waste handle_spill_check->disp_segregate No handle_spill_kit->disp_segregate disp_liquid Collect Liquid Waste in Labeled Deuterated Waste Container disp_segregate->disp_liquid disp_solid Collect Solid Waste in Labeled Hazardous Waste Container disp_segregate->disp_solid disp_ehs Arrange for EHS Pickup disp_liquid->disp_ehs disp_solid->disp_ehs

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.